4-(Difluoromethoxy)-1,2-difluorobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(difluoromethoxy)-1,2-difluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4O/c8-5-2-1-4(3-6(5)9)12-7(10)11/h1-3,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMMHLSNTMLHEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3,4-Difluorophenyl difluoromethyl ether CAS number search
The following technical guide details the chemical identity, synthesis, and application of 3,4-Difluorophenyl difluoromethyl ether , a specialized fluorinated building block used in medicinal chemistry.
Introduction & Chemical Identity
3,4-Difluorophenyl difluoromethyl ether is a fluorinated aromatic ether utilized in drug discovery to modulate lipophilicity and metabolic stability.[1] It serves as a bioisostere for methoxy (–OCH₃) or phenol (–OH) groups, introducing a weak hydrogen bond donor capability via the acidic difluoromethyl proton (–CF₂H ) while blocking oxidative metabolism at the ether position.[1]
Nomenclature & Identifiers
| Property | Details |
| IUPAC Name | 1-(Difluoromethoxy)-3,4-difluorobenzene |
| Common Name | 3,4-Difluorophenyl difluoromethyl ether |
| Molecular Formula | C₇H₄F₄O |
| Molecular Weight | 180.10 g/mol |
| Parent Phenol CAS | 2713-33-9 (3,4-Difluorophenol) |
| Key Moiety | Difluoromethoxy (–OCF₂H) |
Note on CAS: While the specific CAS for this ether is not widely indexed in public commercial catalogs, it is synthesized directly from 3,4-Difluorophenol (CAS 2713-33-9) .[1] The protocol below serves as the primary validation for its identity.
Chemical Properties & Bioisosterism[1][10][11][12][13]
The difluoromethoxy group is distinct from the trifluoromethoxy (–OCF₃) group.[1][2] The presence of the terminal hydrogen atom imparts unique physicochemical properties that are critical for binding affinity.
Key Physicochemical Characteristics
| Property | Value (Predicted/Analog) | Significance in Drug Design |
| LogP (Lipophilicity) | ~2.8 – 3.2 | Higher than methoxy; enhances membrane permeability.[1] |
| H-Bond Acidity | Weak Donor | The C–H bond in –OCF₂H is sufficiently acidic to act as a weak H-bond donor to protein carbonyls.[1] |
| Metabolic Stability | High | The C–F bonds prevent rapid O-dealkylation by cytochrome P450 enzymes.[1] |
| Conformation | Orthogonal/Twisted | The –OCF₂H group often adopts a specific conformation orthogonal to the ring, aiding in entropy-favored binding.[1] |
Synthesis Methodologies (Core Directive)
Expertise & Experience: The synthesis of aryl difluoromethyl ethers has historically relied on ozone-depleting chlorodifluoromethane (Freon-22) gas.[1] Modern, sustainable protocols utilize Sodium Chlorodifluoroacetate or Difluoromethyl Triflate .[1] The protocol below uses Sodium Chlorodifluoroacetate due to its bench stability and operational safety compared to gaseous reagents.
Protocol: O-Difluoromethylation using Sodium Chlorodifluoroacetate
Reaction Principle: Generation of difluorocarbene (:CF₂) in situ, which inserts into the phenoxide O–H bond.[1]
Materials
-
Substrate: 3,4-Difluorophenol (1.0 equiv)
-
Reagent: Sodium chlorodifluoroacetate (ClCF₂CO₂Na) (2.0 – 2.5 equiv)[1]
-
Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv) or Potassium Carbonate (K₂CO₃)[1]
-
Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)[1]
-
Temperature: 90°C – 100°C
Step-by-Step Workflow
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,4-Difluorophenol in anhydrous DMF (0.2 M concentration).
-
Activation: Add Cs₂CO₃ (1.5 equiv). Stir at room temperature for 15 minutes to generate the phenoxide anion. Causality: Cs₂CO₃ is preferred over K₂CO₃ for its higher solubility in DMF, ensuring rapid phenoxide formation.[1]
-
Reagent Addition: Add Sodium chlorodifluoroacetate (2.5 equiv) in a single portion.
-
Carbene Generation: Heat the mixture to 95°C under an inert atmosphere (N₂ or Ar).
-
Monitoring: Monitor by TLC or LC-MS for the disappearance of the phenol. Reaction is typically complete within 2–4 hours.[1]
-
Workup: Cool to room temperature. Dilute with water and extract with ethyl acetate (3x).[1] Wash combined organics with water (to remove DMF) and brine.[1] Dry over Na₂SO₄.[1]
-
Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (typically Hexanes/EtOAc gradient).[1]
Visualization: Synthesis Pathway
Caption: Mechanistic pathway for O-difluoromethylation via difluorocarbene insertion.
Applications in Drug Discovery[7][8][10][12][13][14]
The 3,4-difluorophenyl difluoromethyl ether moiety is a high-value scaffold in "Lead Optimization" phases.[1]
Structure-Activity Relationship (SAR) Logic[1]
-
Lipophilicity Modulation: Replacing a methoxy group (–OCH₃) with –OCF₂H increases LogP, aiding blood-brain barrier (BBB) penetration.[1]
-
Metabolic Blocking: The 3,4-difluoro substitution pattern on the ring deactivates the aromatic ring towards electrophilic metabolic attack, while the –OCF₂H blocks O-dealkylation.[1]
-
Bioisosterism: The –OCF₂H group acts as a lipophilic hydrogen bond donor, mimicking the H-bond donor character of a phenol (–OH) but without the rapid glucuronidation liability.[1]
Visualization: SAR Decision Tree
Caption: Decision logic for incorporating the difluoromethoxy moiety during lead optimization.
Safety & Handling
-
Difluorocarbene Hazard: While generated in situ, difluorocarbene is reactive.[1] The reaction produces CO₂, which can pressurize sealed vessels.[1] Always use a reflux condenser open to an inert gas line to vent CO₂ safely.[1]
-
Reagent Toxicity: Sodium chlorodifluoroacetate is an irritant.[1] Avoid inhalation of dust.[1]
-
Solvent Safety: DMF is a potent solvent and potential reproductive toxin.[1] Use in a well-ventilated fume hood.[1]
References
-
Synthesis of Difluoromethyl Ethers: Fier, P. S., & Hartwig, J. F. (2013).[1] "Synthesis of difluoromethyl ethers, thioethers, and amines with difluoromethyl triflate." Journal of the American Chemical Society, 135(41), 15559–15566.[1] Link[1]
-
Difluorocarbene Reagents: Hu, J. (2009).[1] "Nucleophilic Difluoromethylation and Trifluoromethylation Using Fluorinated Sulfones and Sulfoximines." Chemical Reviews, 109(9), 4044–4091.[1] Link[1]
-
Bioisosterism of -OCF2H: Meanwell, N. A. (2011).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots." Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] Link[1]
-
Sodium Chlorodifluoroacetate Protocol: Chen, Q. Y., & Wu, S. W. (1989).[1] "Difluorocarbene from sodium chlorodifluoroacetate."[1] Journal of Organic Chemistry, 54(13), 3023–3027.[1] Link[1]
Sources
Lipophilicity and LogP of difluoromethoxy-substituted benzenes
Technical Guide: The Difluoromethoxy ( ) Pharmacophore
Lipophilicity Modulation and Synthetic Integration in Drug Design[1][2]
Executive Summary
The difluoromethoxy group (
This guide analyzes the
Part 1: Physicochemical Landscape[2]
The defining feature of the difluoromethoxy group is the polarization of the terminal C-H bond by the two geminal fluorine atoms. This renders the proton sufficiently acidic to act as a weak hydrogen bond donor, distinguishing it from both
1.1 Comparative Data: The Fluorine Continuum
The following table consolidates Hansch constants and hydrogen bond parameters, demonstrating the step-change effects of fluorination.
| Substituent | Hansch Lipophilicity ( | Hammett Electronic ( | H-Bond Acidity ( | H-Bond Basicity ( | Metabolic Stability |
| Methoxy ( | -0.02 | -0.27 | 0.00 | 0.29 | Low (O-demethylation) |
| Difluoromethoxy ( | +0.42 to +0.65 | +0.18 | ~0.10 | ~0.08 | High |
| Trifluoromethoxy ( | +1.04 | +0.35 | 0.00 | ~0.04 | Very High |
Data Sources: Hansch et al., J. Med.[2] Chem; Zafrani et al., J. Med. Chem.
1.2 The "Lipophilic Hydrogen Bond Donor" Effect
Unlike
-
Mechanism: The strong electron-withdrawing effect of the fluorine atoms (
) pulls electron density from the carbon, which in turn polarizes the C-H bond. -
Impact on LogP: While
increases lipophilicity relative to ( ), it is significantly less lipophilic than . This allows for the improvement of membrane permeability without incurring the solubility penalties often associated with perfluorinated groups.
1.3 Conformational Dynamics
The
Part 2: Decision Framework & Visualization
The following diagram illustrates the decision logic for substituting oxygenated functionalities with
Caption: Decision matrix for bioisosteric replacement of alkoxy groups. The
Part 3: Synthetic Accessibility & Protocols[4]
Historically, the synthesis of difluoromethoxy arenes required ozone-depleting chlorodifluoromethane (Freon-22) gas. Modern protocols utilize solid, bench-stable difluorocarbene precursors.
3.1 Validated Protocol: Sodium Chlorodifluoroacetate Method
This method is preferred for its operational simplicity and avoidance of gaseous reagents.
Reaction Principle:
Reagents & Materials:
-
Substrate: Phenol derivative (1.0 equiv).
-
Reagent: Sodium chlorodifluoroacetate (1.5 - 2.0 equiv).
-
Base: Cesium carbonate (
) or Potassium carbonate ( ) (2.0 equiv). -
Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).
-
Water Source: Traces of water are actually beneficial for the protonation step, but excessive water quenches the carbene.
Step-by-Step Methodology:
-
Preparation: Charge a round-bottom flask with the phenol substrate (1.0 equiv) and
(2.0 equiv). -
Solvation: Add anhydrous DMF (0.2 M concentration relative to phenol). Stir at room temperature for 15 minutes to ensure deprotonation of the phenol.
-
Reagent Addition: Add Sodium chlorodifluoroacetate (2.0 equiv) in a single portion.
-
Heating (Critical): Heat the reaction mixture to 90–100 °C .
-
Mechanism Note: The reagent decarboxylates at this temperature to generate the reactive difluorocarbene (
) in situ.
-
-
Monitoring: Monitor by TLC or LC-MS. Reaction typically completes in 2–6 hours.
-
Workup: Cool to room temperature. Dilute with water and extract with ethyl acetate. Wash the organic layer with brine (3x) to remove DMF. Dry over
and concentrate. -
Purification: Flash column chromatography (Hexanes/Ethyl Acetate).
3.2 Mechanism Visualization
The following diagram details the specific mechanistic pathway, highlighting the carbene insertion.
Caption: Mechanistic pathway for O-difluoromethylation via in situ generation of difluorocarbene.
Part 4: Experimental Determination of Lipophilicity (LogP)
While calculated LogP (cLogP) is useful, the specific H-bonding effects of fluorine require experimental validation.
4.1 HPLC Method (High-Throughput)
For rapid screening of difluoromethoxy analogs, an HPLC-based retention time correlation is superior to the traditional shake-flask method.
Protocol:
-
Column: C18 Reverse-phase column (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase: Isocratic Methanol/Water (buffered to pH 7.4 using MOPS or Phosphate).
-
Note: pH control is vital if the molecule has ionizable centers, though the
group itself is non-ionizable.
-
-
Calibration: Inject a set of 5-10 standards with known LogP values (e.g., Toluene, Naphthalene, Acetophenone).
-
Measurement: Calculate the capacity factor (
) for the unknown: (where is retention time and is dead time). -
Calculation: Plot Log(
) vs. known LogP of standards. Interpolate the LogP of the difluoromethoxy compound.
Part 5: Case Studies in Drug Development
5.1 Roflumilast (Daxas)
-
Indication: COPD / Asthma.
-
Structural Role: Roflumilast contains a difluoromethoxy group on the catechol scaffold.
-
Impact: The
group replaces a potential methoxy or cyclopentyloxy group. It provides metabolic protection against CYP450 oxidation while maintaining the necessary lipophilicity for PDE4 enzyme pocket occupation.
5.2 Pantoprazole (Protonix)
-
Indication: Proton Pump Inhibitor (PPI).
-
Structural Role: Features a difluoromethoxy group on the benzimidazole core.[3][4]
-
Impact: The group modulates the pKa of the benzimidazole nitrogen, influencing the activation rate of the prodrug in the acidic environment of the parietal cells.
References
-
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Luo, T., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Retrieved from [Link]
-
Müller, K., et al. (2014). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA. Retrieved from [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]
A Senior Application Scientist's Guide to Fluorinated Aromatic Ethers in Drug Discovery
Executive Summary
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with over half of newly approved small-molecule drugs containing at least one fluorine atom.[1] Among the diverse repertoire of fluorine-containing motifs, fluorinated aromatic ethers—particularly the difluoromethoxy (-OCF₂H) and trifluoromethoxy (-OCF₃) groups—have emerged as powerful tools for optimizing drug-like properties. This guide provides an in-depth technical analysis of the application of these moieties, moving beyond a simple recitation of facts to explore the underlying physicochemical principles and strategic rationale that drive their use. We will dissect how these groups modulate metabolic stability, receptor binding affinity, and pharmacokinetic profiles, supported by field-proven insights, detailed experimental protocols, and illustrative case studies.
The Rationale: Why Fluorinate an Aromatic Ether?
The decision to introduce a fluorinated ether into a drug scaffold is a deliberate strategy aimed at overcoming specific, well-defined challenges in drug development.[2][3] Aromatic methoxy groups, while common, are often metabolic liabilities, susceptible to O-dealkylation by cytochrome P450 (CYP) enzymes, leading to rapid clearance and the formation of potentially active or toxic phenol metabolites.[4][5][6] Replacing a metabolically vulnerable methoxy group with a fluorinated counterpart is a primary strategy to enhance metabolic stability.[2][7][8]
Causality Behind the Choice:
-
Metabolic Blocking: The strength of the C-F bond (typically >110 kcal/mol) compared to a C-H bond (~105 kcal/mol) makes the fluorinated ether group significantly more resistant to oxidative metabolism.[2][9] This "metabolic shielding" prevents enzymatic attack at that position, often dramatically increasing the drug's half-life and systemic exposure.[7][10][11]
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity (3.98 on the Pauling scale) creates a strong dipole moment in the C-F bond, which profoundly influences the molecule's electronic character.[2] This can:
-
Tune Lipophilicity (LogP): The -OCF₃ group is significantly more lipophilic than a methoxy group, which can enhance membrane permeability and target engagement.[12][13][14] Conversely, the -OCF₂H group offers a more moderate increase in lipophilicity and uniquely functions as a hydrogen bond donor, a property absent in both -OCH₃ and -OCF₃ groups.[7][15][16]
-
Alter Basicity (pKa): The strong electron-withdrawing nature of fluoroalkoxy groups can lower the pKa of nearby basic functional groups (e.g., amines).[17][18] This can be strategically used to reduce ionization at physiological pH, improving cell penetration and oral bioavailability.[2]
-
The following diagram illustrates the strategic decision-making process when considering the introduction of a fluorinated aromatic ether.
Caption: Strategic workflow for employing fluorinated aromatic ethers.
Physicochemical Impact: A Quantitative Comparison
The choice between different fluorinated ethers is highly context-dependent.[10] The following table summarizes the typical effects of replacing a hydrogen or methoxy group on an aromatic ring with -OCF₂H and -OCF₃, providing a quantitative framework for experimental design.
| Property | Ar-H → Ar-OCF₂H | Ar-OCH₃ → Ar-OCF₂H | Ar-OCH₃ → Ar-OCF₃ | Rationale & Causality |
| Lipophilicity (ΔLogP) | Increase | Moderate Increase | Significant Increase | The -OCF₃ group is highly lipophilic.[14] The -OCF₂H group's H-bond donor capability can temper its lipophilic contribution.[7][15] |
| Metabolic Stability | N/A | High Increase | Very High Increase | C-F bonds are resistant to CYP-mediated oxidation.[7][9] The -OCF₃ group is generally more stable than -OCF₂H.[19] |
| pKa of proximal base | Decrease | Moderate Decrease | Significant Decrease | Strong inductive electron withdrawal by fluorine atoms reduces the basicity of nearby amines or nitrogen-containing heterocycles.[17][20] |
| Hydrogen Bonding | H-Bond Donor | H-Bond Donor (New) | H-Bond Acceptor | The C-H bond in -OCF₂H is polarized and can act as a weak H-bond donor, mimicking hydroxyl or thiol groups.[15][16] This is a key bioisosteric advantage.[7] |
| Conformation | Orthogonal | Orthogonal | Orthogonal | Steric and electronic effects (negative hyperconjugation) often force the Ar-O-CF₂/₃ bond into a conformation orthogonal to the aromatic ring, which can influence binding by exploring different vector space.[13][19] |
Synthetic Methodologies: Enabling Access to Key Scaffolds
The practical application of fluorinated aromatic ethers is contingent on robust and scalable synthetic methods. Late-stage fluorination, where the motif is introduced at a late step in the synthesis, is particularly valuable. A common and reliable method is the O-difluoromethylation of phenols.[7][21]
Experimental Protocol: O-Difluoromethylation of a Phenolic Substrate
This protocol describes a general, self-validating system for the synthesis of aryl difluoromethyl ethers from a corresponding phenol, a method frequently used to explore structure-activity relationships (SAR).[7]
Objective: To replace a phenolic hydroxyl group with a difluoromethoxy (-OCF₂H) group to block a potential site of glucuronidation and modulate physicochemical properties.
Materials:
-
Phenolic starting material (e.g., 4-hydroxypyridine) (1.0 eq)
-
Sodium 2-chloro-2,2-difluoroacetate (ClCF₂CO₂Na) (2.0-3.0 eq)
-
Potassium Carbonate (K₂CO₃) or similar base (2.0 eq)
-
Solvent: N,N-Dimethylformamide (DMF) / Water (e.g., 4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the phenolic starting material (1.0 eq) and the base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add the DMF/water solvent mixture and stir the suspension at room temperature for 10-15 minutes to allow for deprotonation of the phenol.
-
Reagent Addition: Add the difluoromethylating agent (e.g., ClCF₂CO₂Na, 2.0-3.0 eq) to the stirred suspension.
-
Heating: Heat the reaction mixture to 80-100 °C. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or LC-MS). The reaction typically proceeds via the in-situ generation of difluorocarbene (:CF₂), which is then trapped by the phenoxide.
-
Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired aryl difluoromethyl ether.
Validation: The success of the reaction is confirmed by ¹H NMR (disappearance of the phenolic -OH proton, appearance of a characteristic triplet for the -OCF₂H proton at ~6.5-7.5 ppm with a J-coupling of ~74 Hz) and ¹⁹F NMR spectroscopy.
The workflow for this synthesis is visualized below.
Caption: General workflow for O-difluoromethylation of phenols.
Case Study: Fluorinated Ethers in Kinase Inhibitors
The development of kinase inhibitors is a therapeutic area where fluorinated aromatic ethers have had a significant impact.[10] Kinase inhibitors often target ATP binding pockets, and subtle modifications can drastically alter potency and selectivity. Furthermore, they are frequently subject to extensive metabolism.
Consider a hypothetical lead compound for a Janus Kinase (JAK) inhibitor. The initial scaffold contains a para-methoxy aniline moiety, which is critical for hydrogen bonding with the hinge region of the kinase but is identified as a metabolic soft spot.
Caption: Impact of bioisosteric replacement on metabolic stability.
In this case, replacing the methoxy group with a difluoromethoxy group (-OCF₂H) successfully blocks the metabolic pathway.[7] The optimized compound retains similar potency, as the overall size and electronics are comparable, but its metabolic stability is dramatically improved. The ability of the -OCF₂H to act as a hydrogen bond donor might also contribute to retaining affinity for the target.[15][16] This type of strategic replacement has been instrumental in advancing numerous drug candidates from discovery to clinical development.[10][22]
Conclusion and Future Perspectives
Fluorinated aromatic ethers are not merely decorative additions to a molecule; they are precision tools for rationally tuning the properties of drug candidates.[1][2] Their ability to block metabolic soft spots, modulate lipophilicity and pKa, and introduce unique hydrogen bonding interactions provides medicinal chemists with a powerful strategy to overcome common development hurdles.[7][10][18] As synthetic methodologies for their introduction become more sophisticated and accessible, particularly for late-stage functionalization, the application of difluoromethoxy, trifluoromethoxy, and other novel fluorinated ether motifs will undoubtedly continue to expand.[10][23] Understanding the fundamental physicochemical principles behind their effects is paramount for leveraging their full potential in the design of safer and more effective medicines.
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- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry. Chemical Society Reviews, 36(12), 1979-1998.
- Fluorinated Building Blocks in Drug Design: Why They Matter. (2026, January 19). Apollo Scientific.
- Baran, P. S., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres.
- Baran, P. S., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. PMC - NIH.
- Fluorine in Pharmaceuticals: Key Properties & Drug Development. (2025, September 3). AiFChem.
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- Fluorine as a key element in modern drug discovery and development. (2018, May 3). LE STUDIUM.
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- O'Hagan, D. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 308-319.
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- Kirk, K. L. (2008). The Many Roles for Fluorine in Medicinal Chemistry.
- Landelle, G., Panossian, A., & Leroux, F. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. PubMed.
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- Scott, M. S., & Powers, J. P. (2020). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
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- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
- Landelle, G., Panossian, A., & Leroux, F. R. (2014). Trifluoromethyl Ethers and –Thioethers as Tools for Medicinal Chemistry and Drug Discovery. Bentham Science Publisher.
- Fluorinated Protein–Ligand Complexes: A Computational Perspective. (2024, June 17).
- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. (n.d.). Benchchem.
- Utilization of fluorinated α-amino acids in small molecule drug design. (n.d.). Taylor & Francis.
- Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery. (n.d.).
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (n.d.). ChemRxiv.
- Fluorinated Ethers of Cannabinol (CBN). (2025, July 30). MDPI.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). MDPI.
- Fluorine-Containing Drug Administration in Rats Results in Fluorination of Selected Proteins in Liver and Brain Tissue. (2022, April 11). PMC.
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- Fluorinated building blocks in drug design: new pathways and targets. (2024, July 29). Taylor & Francis Online.
- Novel method to synthesise valuable fluorinated drug compounds. (n.d.). NUS Chemistry.
- Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of …. (n.d.). OUCI.
- Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by .... (2022, December 13). PMC.
- Deconstrutive Difunctionalizations of Cyclic Ethers Enabled by Difluorocarbene to Access Difluoromethyl Ethers. (n.d.). CCS Chemistry - Chinese Chemical Society.
- Synthesis and Application of Fluorine-Containing Ethers Based on Perfluoroolefins. (n.d.).
- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
- Novel method to synthesize valuable fluorinated drug compounds. (2025, February 21). EurekAlert!.
- Bioisosterism: A Rational Approach in Drug Design. (n.d.). Institute of Industrial Science, the University of Tokyo.
- Late-stage difluoromethylation: concepts, developments and perspective. (2021, June 2). Chemical Society Reviews (RSC Publishing).
- Glyn, R. J., & Pattison, G. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. PubMed.
- Fluorine in Medicinal Chemistry. (2025, August 30).
- Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. (n.d.).
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- 5. Direct Synthesis of Fluorinated Heteroarylether Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
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- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 17. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 18. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. chinesechemsoc.org [chinesechemsoc.org]
- 22. researchgate.net [researchgate.net]
- 23. tandfonline.com [tandfonline.com]
An In-depth Technical Guide: The Difluoromethoxy Group as a Metabolic Shield Against O-Demethylation
Introduction: The Metabolic Challenge of Methoxy Groups in Drug Design
In the intricate process of drug discovery, optimizing a molecule's metabolic stability is a critical determinant of its clinical success. A common liability encountered by medicinal chemists is the presence of a methoxy (-OCH₃) group, particularly on an aromatic ring. While synthetically accessible and useful for modulating potency and solubility, the methoxy group is frequently a "metabolic soft spot," susceptible to oxidative O-demethylation by cytochrome P450 (CYP) enzymes in the liver.[1][2] This metabolic transformation not only leads to rapid clearance, reducing the drug's half-life and bioavailability, but can also form potentially reactive metabolites.[3][4]
This guide provides an in-depth exploration of a powerful and field-proven strategy to overcome this challenge: the replacement of the metabolically labile methoxy group with its bioisosteric counterpart, the difluoromethoxy (-OCF₂H) group. We will dissect the underlying biochemical mechanisms, evaluate the profound impact on physicochemical properties, present validated experimental protocols for assessment, and review case studies that underscore the strategic value of this molecular substitution in modern medicinal chemistry.[5][6]
The Mechanism of Metabolic Vulnerability: Cytochrome P450-Mediated O-Demethylation
The primary catalysts for O-demethylation are the CYP enzymes, a superfamily of heme-containing monooxygenases.[7][8] The process is initiated in the enzyme's active site, where an activated oxygen species attacks the methoxy group. The generally accepted mechanism involves hydrogen atom abstraction from the methyl carbon, followed by oxygen rebound to form a hemiacetal intermediate.[7][9] This unstable intermediate rapidly decomposes, yielding the demethylated phenol and formaldehyde.[7][10] This detoxification pathway, while a natural metabolic process, is often a major clearance route for methoxy-containing xenobiotics, limiting their therapeutic potential.[7]
Figure 1: General mechanism of CYP450-mediated O-demethylation.
The Strategic Solution: Blocking O-Demethylation with the Difluoromethoxy Group
Replacing a methoxy group with a difluoromethoxy group is a highly effective strategy to enhance metabolic stability. The resilience of the -OCF₂H group stems from a combination of powerful electronic and steric effects that fundamentally disrupt the CYP450 catalytic cycle.
Core Blocking Mechanisms:
-
C-H Bond Strengthening: The two highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect. This effect polarizes the C-H bond within the -OCF₂H group, significantly increasing its bond dissociation energy compared to the C-H bonds in a methoxy group.[3][11] The CYP450 active oxidant is therefore less capable of performing the initial, rate-limiting hydrogen atom abstraction step.[3]
-
Resistance to Oxidation: The powerful C-F bonds are exceptionally stable and resistant to enzymatic cleavage.[3][6] This inherent strength makes the entire difluoromethyl moiety a much harder substrate for oxidative metabolism compared to the methyl group.
-
Altered Steric and Electronic Profile: While considered a good bioisostere for the methoxy group, the -OCF₂H substituent has a different conformational preference and electronic footprint, which can result in a less favorable orientation within the CYP active site, hindering the optimal positioning required for catalysis.[3][12]
Figure 2: Mechanism of how the -OCF₂H group blocks CYP450-mediated metabolism.
Impact on Physicochemical Properties and Target Engagement
The strategic switch from -OCH₃ to -OCF₂H offers benefits beyond metabolic stability, allowing for the fine-tuning of crucial drug-like properties.
-
Lipophilicity: The difluoromethoxy group moderately increases lipophilicity, positioning it between the methoxy and the more lipophilic trifluoromethoxy (-OCF₃) groups.[5][6] This provides medicinal chemists with a valuable tool to optimize a compound's solubility and permeability profile.[13]
-
Hydrogen Bonding: A key distinguishing feature of the -OCF₂H group is its ability to act as a weak hydrogen bond donor.[5][6][12] The polarization of the C-H bond by the adjacent fluorine atoms imparts acidity to the hydrogen, a characteristic completely absent in the -OCH₃ and -OCF₃ groups. This allows the -OCF₂H moiety to serve as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, potentially preserving or even enhancing binding affinity with the biological target.[5][14]
-
pKa Modulation: The electron-withdrawing nature of the difluoromethoxy group can influence the pKa of nearby acidic or basic functional groups.[3][5] This can be strategically used to optimize the ionization state of a drug at physiological pH, impacting its absorption, distribution, and target engagement.
Table 1: Comparative Physicochemical Properties of Methoxy and Fluorinated Analogs
| Substituent | Hansch Hydrophobicity Parameter (π) | Hydrogen Bond Donating Capability | Electronic Effect |
|---|---|---|---|
| Methoxy (-OCH₃) | ~ -0.02 | None | Weakly electron-donating |
| Difluoromethoxy (-OCF₂H) | ~ +0.42 | Yes (Weak Donor) | Weakly electron-withdrawing |
| Trifluoromethoxy (-OCF₃) | ~ +1.04 | None | Strongly electron-withdrawing |
Note: π values are context-dependent but illustrate the general trend.[15]
Experimental Validation: Protocols and Data
The hypothesis that a difluoromethoxy analog possesses superior metabolic stability must be confirmed empirically. The standard and most reliable method for this is the in vitro liver microsomal stability assay.[6][16][17]
Experimental Protocol: In Vitro Metabolic Stability Assay
This protocol provides a self-validating system to compare the metabolic fate of a parent compound (-OCH₃) and its difluoromethoxy analog (-OCF₂H).
1. Materials & Reagents:
-
Test Compounds: 10 mM stock solutions in DMSO (Methoxy- and Difluoromethoxy-analogs).
-
Control Compounds: High clearance (e.g., Verapamil) and low clearance (e.g., Warfarin) controls.
-
Biological Matrix: Pooled Human Liver Microsomes (HLM), 20 mg/mL.
-
Cofactor: NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, G6P-dehydrogenase).
-
Buffer: 0.1 M Phosphate buffer, pH 7.4.
-
Quenching Solution: Cold acetonitrile containing an internal standard (IS) for LC-MS/MS analysis.
2. Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
Incubation Mixture: In a 96-well plate, add the microsomal suspension. Add the test compound to achieve a final concentration of 1 µM.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells. This is the T₀ time point for a parallel control plate which is immediately quenched.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an aliquot of the incubation mixture to a well containing cold acetonitrile with the internal standard.
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the linear regression of this plot corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg protein/mL) .
Interpreting the Results
A successful methoxy-to-difluoromethoxy switch will be evident from a significant increase in the calculated half-life and a corresponding decrease in intrinsic clearance for the -OCF₂H analog.
Table 2: Representative Metabolic Stability Data
| Compound | Substituent | Human Liver Microsome t½ (min) | Intrinsic Clearance (µL/min/mg) |
|---|---|---|---|
| Analog A | -OCH₃ | < 15 | High (>100) |
| Analog B | -OCF₂H | > 60 | Low (<10) |
Note: These are illustrative values. Actual results are compound-specific but a clear trend of improved stability is expected.[6]
Sources
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. pharmacyjournal.org [pharmacyjournal.org]
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- 4. researchgate.net [researchgate.net]
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- 6. benchchem.com [benchchem.com]
- 7. A Mechanism of O-Demethylation of Aristolochic Acid I by Cytochromes P450 and Their Contributions to This Reaction in Human and Rat Livers: Experimental and Theoretical Approaches | MDPI [mdpi.com]
- 8. Characterization of a cytochrome P450 that catalyzes the O-demethylation of lignin-derived benzoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. feradical.utsa.edu [feradical.utsa.edu]
- 10. Cytochrome P450 aromatic O-demethylase - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
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- 13. nbinno.com [nbinno.com]
- 14. Technology - Improved Potency of Drugs and Pesticides via Novel Difluoromethylation Methods [uc.technologypublisher.com]
- 15. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nuvisan.com [nuvisan.com]
- 17. agilent.com [agilent.com]
Methodological & Application
Using sodium chlorodifluoroacetate for difluoromethoxy synthesis
Executive Summary
The difluoromethoxy group (
This guide details the use of Sodium Chlorodifluoroacetate (SCDA) for the direct
Mechanistic Principles
Understanding the reaction kinetics is vital for reproducibility. The reaction is not a simple displacement; it relies on the in situ generation of difluorocarbene (
The Pathway:
-
Decarboxylation: At elevated temperatures (
), SCDA decarboxylates to form the chlorodifluoromethyl anion, which rapidly eliminates chloride to generate singlet difluorocarbene. -
Capture: The phenoxide anion (generated by a base) attacks the electrophilic carbene.
-
Protonation: The resulting difluoromethyl anion intermediate is protonated (often by trace water, solvent, or added proton source) to form the final ether.[2][3]
Key Constraint: The generation of
Figure 1: Mechanistic flow of SCDA-mediated difluoromethylation. Note the competition between productive insertion and non-productive dimerization.
Strategic Optimization
Success with SCDA depends on balancing the rate of decarboxylation with the rate of consumption.
| Parameter | Recommended Condition | Scientific Rationale |
| Solvent | DMF or NMP (Anhydrous) | Dipolar aprotic solvents stabilize the transition state. DMF is standard; NMP is preferred for higher temperatures ( |
| Temperature | 95°C – 120°C | Decarboxylation of SCDA is slow below 90°C. At 120°C, |
| Base | Cs₂CO₃ or K₂CO₃ | Carbonates buffer the solution. Cesium is superior for sterically hindered phenols due to the "cesium effect" (higher solubility/reactivity). |
| Stoichiometry | SCDA (2.0 – 3.0 equiv) | Excess is required because |
| Concentration | 0.2 – 0.5 M | High dilution favors hydrolysis; too high concentration risks uncontrolled gas evolution. |
Standard Operating Protocol (SOP)
Objective: Synthesis of 4-(difluoromethoxy)anisole (Model Substrate). Scale: 10 mmol.
Reagents:
-
4-Methoxyphenol (1.24 g, 10 mmol)
-
Sodium Chlorodifluoroacetate (SCDA) (3.81 g, 25 mmol, 2.5 equiv)
-
Potassium Carbonate (anhydrous) (2.76 g, 20 mmol, 2.0 equiv)
-
DMF (Anhydrous) (20 mL)
Step-by-Step Procedure:
-
System Setup:
-
Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet connected to an oil bubbler .
-
Critical Safety: Do NOT seal the system. The reaction produces 1 mole of
for every mole of SCDA consumed. Pressure buildup will burst sealed vessels.
-
-
Deprotonation Phase:
-
Charge the flask with 4-methoxyphenol,
, and DMF. -
Stir at room temperature for 15 minutes to ensure partial deprotonation and homogenization.
-
Note: The solution may turn colored (yellow/orange) depending on the phenol.
-
-
Reagent Addition & Reaction:
-
Add SCDA (solid) in one portion.
-
Lower the flask into a pre-heated oil bath set to 100°C .
-
Observation: Gas evolution (
) will begin within 5–10 minutes. Maintain stirring at 500+ rpm. -
Hold temperature at 100–110°C for 4–6 hours. Monitor by TLC or LC-MS.
-
-
Quench & Workup:
-
Cool the mixture to room temperature.
-
Pour the reaction mixture into 100 mL of water. Caution: Residual base may cause heat generation.
-
Extract with Ethyl Acetate (
). -
Wash combined organics with water (
) and brine ( ) to remove DMF. -
Dry over
, filter, and concentrate.
-
-
Purification:
-
Purify via silica gel flash chromatography (typically Hexanes/EtOAc gradients).
-
Troubleshooting & Critical Controls
Decision Tree for Low Yields:
Figure 2: Diagnostic workflow for reaction optimization.
Common Failure Modes:
-
Moisture Intolerance: While some protocols use water/DMF mixtures, high-yield synthesis generally requires anhydrous conditions. Water competes with the phenol for the carbene, forming carbonyl byproducts.
-
Stirring Efficiency: The reaction is heterogeneous (solid base/SCDA in solvent). Poor stirring leads to localized "hot spots" of carbene generation without nucleophile presence, favoring dimerization.
-
Substrate Acidity: Aliphatic alcohols (
) react poorly under these conditions. This protocol is specific to phenols ( ). For alcohols, consider using a catalyst (e.g., CuI) or alternative reagents like Hu's reagent.
Safety & Compliance
-
Pressure Hazard: The decomposition of SCDA releases stoichiometric quantities of
. On a 100 mmol scale, this generates ~2.4 Liters of gas. Never run this reaction in a sealed tube or autoclave unless specifically rated for the pressure and headspace. -
Thermal Runaway: The decarboxylation is endothermic, but the subsequent reaction with water or base can be exothermic.
-
Toxicity: Difluorocarbene is toxic. While SCDA is a solid, the intermediate gases and byproducts (trace HF if moisture is present) are hazardous. Work in a fume hood.
References
-
Org. Synth. 2024, 101, 380-397. Difluoromethylation of Phenols. [Link] (The definitive "Gold Standard" protocol for this transformation, detailing the use of SCDA with phenols.)
-
Org. Process Res. Dev. 2011, 15, 4, 881–884. A Safe and Practical Procedure for the Difluoromethylation of Methyl 4-Hydroxy-3-iodobenzoate. [Link] (Key reference for scale-up safety and handling of SCDA in kilogram-scale environments.)
-
Org. Lett. 2013, 15, 20, 5036–5039. S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. [Link] (Expands the scope of SCDA to other heteroatoms, demonstrating the versatility of the reagent.)
-
J. Fluorine Chem. 2014, 168, 15-20. Recent advances in the synthesis of difluoromethyl ethers. [Link] (Review comparing SCDA against other difluoromethylation reagents like difluoromethyl triflate and chlorodifluoromethane.)
Sources
Application Note: Photoredox Catalysis Methods for Difluoromethoxylation of Arenes
[1][2][3][4][5][6][7][8][9][10]
Executive Summary
The difluoromethoxy group (–OCF₂H) is a privileged structural motif in medicinal chemistry, acting as a lipophilic hydrogen bond donor that can modulate the metabolic stability and membrane permeability of drug candidates.[1] Traditional methods for introducing this group often rely on ozone-depleting chlorodifluoromethane (Freon-22) or harsh bases, limiting their utility in late-stage functionalization.
This guide details a photoredox-catalyzed protocol for the direct, intermolecular C–H difluoromethoxylation of (hetero)arenes. By utilizing redox-active reagents (such as benzotriazole- or pyridinium-based salts) under visible light irradiation, researchers can install the –OCF₂H moiety at room temperature with high chemoselectivity. This protocol is designed for medicinal chemists seeking to diversify lead compounds without pre-functionalization.
Mechanistic Principles
The core of this transformation lies in the controlled generation of the difluoromethoxy radical (•OCF₂H ) via Single Electron Transfer (SET).[2][3][4][1][5] Unlike electrophilic fluorination, this radical pathway allows for the functionalization of both electron-rich and electron-deficient arenes.
The Catalytic Cycle
-
Excitation: The photocatalyst (e.g., [Ru(bpy)₃]²⁺) absorbs blue light, entering a long-lived excited state (*Ru(II)).
-
Radical Generation (Reductive Quenching): The excited catalyst transfers an electron to the redox-active reagent (Reagent 1). This reduction triggers the fragmentation of the weak N–O bond, releasing the neutral •OCF₂H radical and a stable leaving group.
-
Radical Addition: The electrophilic •OCF₂H radical adds to the arene substrate, forming a cyclohexadienyl radical intermediate.[6][2][3][4][1]
-
Oxidation & Aromatization: The highly oxidizing Ru(III) species (generated in step 2) accepts an electron from the cyclohexadienyl radical, closing the catalytic cycle. Subsequent deprotonation restores aromaticity, yielding the final product.
Mechanism Diagram
Figure 1: Photoredox catalytic cycle for C-H difluoromethoxylation involving reductive quenching of the excited catalyst by the N-OCF₂H reagent.
Key Reagents & Materials
To ensure reproducibility, use the following specific reagents. The Ngai Reagent is the industry standard for this transformation, though recent pyridinium variants offer alternative stability profiles.
Reagent Selection
| Component | Recommended Reagent | Role | Notes |
| OCF₂H Source | Reagent 1a (3-methyl-1-((difluoromethyl)oxy)-6-(trifluoromethyl)-1H-benzo[d]imidazol-3-ium triflate) | Radical Precursor | Bench-stable solid. Store at 4°C. |
| Photocatalyst | ₂ | SET Catalyst | Broad absorption in blue region. |
| Solvent | Acetonitrile (MeCN) or DCM:MeCN (1:1) | Medium | Degas thoroughly before use. |
| Base | NaHCO₃ or 2,6-Lutidine | Proton Scavenger | Prevents acid buildup. |
Reagent Preparation (Brief)
Note: While Reagent 1a is often commercially available, it can be synthesized via the alkylation of the corresponding N-hydroxybenzimidazole with chlorodifluoromethane or related surrogates followed by methylation.
Experimental Protocol: Direct C-H Difluoromethoxylation
Objective: Functionalization of a standard arene (e.g., biphenyl) to yield 4-(difluoromethoxy)biphenyl.
Equipment Setup
-
Light Source: 24W Blue LED lamp (approx. 450 nm). Place reaction vials 2–3 cm from the light source.
-
Vessels: 8 mL clear borosilicate glass vials with Teflon-lined caps.
-
Cooling: A fan is required to maintain the reaction temperature at 25–30°C, as LEDs generate significant heat.
Step-by-Step Procedure
-
Charge Reagents: In an 8 mL vial equipped with a magnetic stir bar, add:
-
Arene Substrate (0.20 mmol, 1.0 equiv)
-
₂ (4.3 mg, 0.005 mmol, 2.5 mol%)
-
Reagent 1a (125 mg, 0.30 mmol, 1.5 equiv)
-
Optional: NaHCO₃ (0.40 mmol, 2.0 equiv) if the substrate is acid-sensitive.
-
-
Solvent Addition: Transfer the vial to a glovebox or use standard Schlenk techniques. Add anhydrous MeCN (2.0 mL) .
-
Critical: If working outside a glovebox, sparge the solvent with Argon for 15 minutes prior to addition. Oxygen can quench the excited state of the catalyst.
-
-
Irradiation: Seal the vial tightly. Place it in the photoreactor setup. Turn on the fan and the Blue LEDs. Stir vigorously (800 rpm) for 12–24 hours .
-
Monitoring: Monitor reaction progress via TLC or LC-MS. The disappearance of Reagent 1a often correlates with reaction completion.
-
-
Workup:
-
Dilute the reaction mixture with Diethyl Ether (10 mL) or Ethyl Acetate.
-
Wash with saturated aqueous NaHCO₃ (1 x 10 mL) and Brine (1 x 10 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue via silica gel flash chromatography.
-
Note: Difluoromethoxy compounds are often less polar than their hydroxy counterparts but more polar than the parent arene.
-
Workflow Visualization
Figure 2: Operational workflow for batch photoredox difluoromethoxylation.
Optimization & Troubleshooting
Regioselectivity
Radical addition is governed by electronic and steric factors.
-
Electron-Rich Arenes: Reaction typically occurs at the ortho or para positions (nucleophilic radical attack is less relevant here; •OCF₂H is electrophilic, so it prefers electron-rich sites).
-
Heteroarenes: Pyridines and diazines are often functionalized at the most electron-rich positions or positions adjacent to the heteroatom depending on protonation state.
Common Issues & Solutions
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Oxygen quenching | Ensure thorough degassing (freeze-pump-thaw or vigorous sparging). |
| Low Conversion | Light intensity too low | Check distance to light source; ensure vial glass is not UV-blocking (borosilicate is fine for blue light). |
| Decomposition | Acid sensitivity | Add solid NaHCO₃ or 2,6-lutidine (2.0 equiv) to the reaction mixture. |
| Poly-substitution | Excess reagent | Reduce Reagent 1a equivalents to 1.1–1.2 equiv and stop reaction earlier. |
Safety Considerations
-
Fluorinated Reagents: While Reagent 1a is bench-stable, its decomposition products may include fluorinated species. Handle in a fume hood.
-
High-Intensity Light: Direct eye exposure to high-intensity blue LEDs can damage the retina. Use amber-tinted safety glasses or an opaque enclosure for the reactor.
-
Pressurization: Sealed vials may pressurize slightly due to solvent vapor or gas evolution. Open carefully behind a shield.
References
-
Primary Method (Ngai Reagent): Lee, J. W., Zheng, W., Morales-Rivera, C. A., Liu, P., & Ngai, M. Y. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes.[7][6][2][8][3][1][9][10][11][12][13] Chemical Science, 10(11), 3217-3222. [Link]
-
Pyridinium Reagent Variant: Kim, H., et al. (2022).[14] Visible-Light Photoredox-Catalyzed C(sp2)–H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent.[14][12][15] Organic Letters, 24(42), 7707–7711. [Link][15]
-
General Review on Trifluoromethoxylation (Context): Togni, A. (2018).[7][10] Radical Trifluoromethoxylation of Arenes Triggered by a Visible-Light-Mediated N-O Redox Fragmentation.[14][10] Angewandte Chemie International Edition. [Link]
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- 2. Catalytic radical difluoromethoxylation of arenes and heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic radical difluoromethoxylation of arenes and heteroarenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Catalytic radical difluoromethoxylation of arenes and heteroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic radical difluoromethoxylation of arenes and heteroarenes - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05390A [pubs.rsc.org]
- 10. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 11. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Visible light-mediated C-H difluoromethylation of electron-rich heteroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 15. Visible-Light Photoredox-Catalyzed C(sp2)-H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Scalable Synthesis Routes for Polyfluorinated Aryl Ethers
Executive Summary
Polyfluorinated aryl ethers are critical structural motifs in medicinal chemistry (e.g., enhancing metabolic stability and lipophilicity) and materials science (e.g., low-dielectric polymers). However, the synthesis of these moieties on a kilogram scale presents distinct challenges: controlling regioselectivity in perfluoroarenes, managing the thermodynamics of exothermic nucleophilic aromatic substitutions (
This guide details two scalable, field-proven routes:
-
Regioselective
: The primary route for highly electron-deficient rings (e.g., pentafluorophenyl ethers). -
Copper-Catalyzed Coupling: The alternative route for less activated fluorinated substrates.
Part 1: Strategic Route Selection
Before initiating synthesis, the electronic nature of the aryl fluoride substrate dictates the methodology. Attempting
Decision Matrix: Pathway Selection
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate electronics.
Part 2: Route A — Regioselective (The Workhorse)
For substrates like hexafluorobenzene or octafluorotoluene,
The Challenge:
-
Regioselectivity: In perfluoroarenes, substitution occurs preferentially at the para position relative to the strongest electron-withdrawing group (or another fluorine) due to the stabilization of the negative charge in the intermediate and steric factors [1].
-
Hydrolysis: The presence of water leads to the formation of phenols (via hydrolysis of C-F bonds), which poison the reaction.
Protocol A: Para-Selective Synthesis of Pentafluorophenyl Ethers
Scope: Scale-up (100g – 1kg)
Reaction: Hexafluorobenzene (
Reagents & Materials
| Component | Equivalents | Role | Notes |
| Hexafluorobenzene | 1.2 - 1.5 | Electrophile | Volatile.[3] Use excess to suppress bis-substitution. |
| Substituted Phenol | 1.0 | Nucleophile | Limiting reagent. |
| 2.5 | Base | Must be anhydrous/milled. | |
| Acetonitrile (MeCN) | Solvent | Medium | Dry (<500 ppm |
Step-by-Step Methodology
-
System Preparation:
-
Ensure the reactor is purged with
. Moisture is the primary failure mode for this reaction. -
Safety Note:
is highly volatile. Condenser temperature must be set to -10°C.
-
-
Base Activation:
-
Charge the reactor with anhydrous MeCN (5 vol) and substituted phenol (1.0 eq).
-
Add milled anhydrous
(2.5 eq) in portions. -
Optimization: Stir at 40°C for 30 mins to generate the phenoxide in situ before adding the electrophile. This reduces the induction period.[4]
-
-
Controlled Addition (Critical Step):
-
Cool the mixture to 20°C.
-
Add Hexafluorobenzene (1.5 eq) dropwise.
-
Why? The reaction is exothermic. Adding the electrophile slowly prevents thermal runaway and favors mono-substitution over bis-substitution [2].
-
-
Reaction Phase:
-
Heat to mild reflux (60–80°C).
-
Monitor by HPLC/GC. Conversion typically reaches >98% within 4–6 hours.
-
Checkpoint: If the reaction stalls, do not add more base immediately. Check water content.[5] If wet, add molecular sieves or switch to a stronger base like
cautiously.
-
-
Work-up:
-
Cool to room temperature.[6] Filter off inorganic salts (
, excess ). -
Concentrate the filtrate.
-
Purification: Recrystallization from Ethanol/Water is usually sufficient for solid ethers. For oils, vacuum distillation is preferred over chromatography for scale.
-
Part 3: Route B — Copper-Catalyzed Coupling
When the aryl ring lacks sufficient activation (e.g., only 1 or 2 fluorine atoms),
Mechanism: Oxidative addition of the aryl halide to Cu(I), followed by ligand exchange with the phenoxide, and reductive elimination.
Protocol B: Ligand-Accelerated Ullmann Coupling
Scope: 10g – 100g Scale
Reaction: Fluorinated Aryl Bromide + Phenol
Reagents & Materials
| Component | Equivalents | Role | Notes |
| Fluoroaryl Bromide | 1.0 | Electrophile | Bromides are preferred over chlorides for Cu-catalysis. |
| Phenol | 1.2 | Nucleophile | Slight excess. |
| CuI (Copper Iodide) | 5-10 mol% | Catalyst | Must be white/off-white. Green CuI indicates oxidation (bad). |
| Picolinic Acid | 20 mol% | Ligand | Accelerates reaction, allows lower temp (80-100°C vs 140°C). |
| 2.0 | Base | Superior to carbonates for this specific coupling. | |
| DMSO or NMP | Solvent | Medium | High boiling point required. |
Step-by-Step Methodology
-
Catalyst Pre-Complexation:
-
In a mixing vessel, combine CuI and Picolinic Acid in a 1:2 ratio in a small amount of DMSO. Stir until a homogeneous colored complex forms.
-
Insight: Pre-forming the active catalytic species ensures consistent kinetics upon scale-up [3].
-
-
Reaction Assembly:
-
Charge the main reactor with Fluoroaryl Bromide, Phenol, and
. -
Add the solvent (DMSO).
-
Degas the solution (sparge with Argon for 15 mins). Oxygen inhibits the catalytic cycle by oxidizing Cu(I) to Cu(II).
-
-
Execution:
-
Add the Cu-Ligand complex solution.
-
Heat to 90–100°C.
-
Note: Unlike
, this reaction is rarely violently exothermic, but requires sustained heat.
-
-
Quench & Isolation:
-
Dilute with water and extract with Ethyl Acetate.
-
Copper Removal: Wash the organic layer with aqueous
or EDTA solution. This is critical to remove residual copper which can catalyze decomposition of the product.
-
Part 4: Process Safety & Flow Chemistry Transition
For industrial implementation, transitioning from batch to continuous flow is recommended, particularly for Route A (
Flow Chemistry Workflow (Route A Adaptation)
Figure 2: Continuous flow setup for exothermic
Safety Critical Parameters (CPPs)
-
Thermal Runaway: In batch
, the Adiabatic Temperature Rise ( ) can exceed 50°C. Dosing time must be controlled by calorimetry data (RC1). -
HF Generation: Although base scavenges HF, the reaction generates fluoride salts. Glass-lined reactors can suffer etching over time. Use Hastelloy or passivated stainless steel for long-term manufacturing [5].
References
-
Regioselectivity in Polyfluoroarenes: Sandford, G. "Perfluoroarenes in organic synthesis." Journal of Fluorine Chemistry, 2007.
-
Scalable
Protocols: Organic Process Research & Development. "Development of an SNAr Reaction: A Practical and Scalable Strategy." -
Copper Catalysis (Ullmann): Monnier, F., & Taillefer, M. "Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions." Angewandte Chemie, 2009.
-
Flow Chemistry Safety: PureSynth Application Note. "Improving Safety and Efficiency in Custom Synthesis Using Flow Techniques."
-
Process Safety Standards: IChemE Symposium Series. "A strategy for process safety in the fine chemical and speciality chemical industries."
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. icheme.org [icheme.org]
- 4. researchgate.net [researchgate.net]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving O-difluoromethylation Yields for 3,4-Difluorophenol
Welcome to the technical support center dedicated to optimizing the O-difluoromethylation of 3,4-difluorophenol. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to incorporate the valuable difluoromethoxy (-OCF₂H) moiety into their molecules. The -OCF₂H group is a crucial bioisostere for hydroxyl and thiol groups, capable of enhancing metabolic stability, membrane permeability, and binding affinity through its unique electronic properties and ability to act as a lipophilic hydrogen bond donor.[1][2]
However, the synthesis of aryl difluoromethyl ethers, especially from electron-deficient substrates like 3,4-difluorophenol, can be challenging, often resulting in low yields and incomplete reactions. This guide provides in-depth, experience-driven troubleshooting advice in a practical question-and-answer format to help you overcome these common hurdles.
Understanding the Core Challenge: The Reaction Mechanism
Most O-difluoromethylation reactions on phenols proceed through the in-situ generation of difluorocarbene (:CF₂), a highly reactive and electrophilic intermediate.[3][4] The reaction can be summarized in two key steps: formation of the phenoxide and its subsequent trapping of the difluorocarbene.
Caption: General mechanism for O-difluoromethylation of phenols.
The electron-withdrawing nature of the two fluorine atoms on the phenol ring decreases the nucleophilicity of the corresponding phenoxide, making the carbene-trapping step less efficient and often the primary reason for low yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective reagents for O-difluoromethylation?
A: A variety of reagents have been developed, each with its own advantages. The choice often depends on substrate scope, reaction conditions, and scale.
| Reagent/Precursor | Common Name/Type | Activation | Advantages | Disadvantages |
| ClCF₂COONa | Sodium Chlorodifluoroacetate | Thermal Decarboxylation | Inexpensive, stable, commercially available in bulk.[4] | Requires high temperatures (e.g., 120 °C), which can be unsuitable for sensitive substrates.[4] |
| TMSCF₂Br | (Bromodifluoromethyl)trimethylsilane | Base (e.g., KOH, KOtBu) | Highly efficient, works at milder temperatures.[5][6] | More expensive, can be sensitive to moisture.[7] |
| HCF₂OTf | Difluoromethyltriflate | Aqueous Base (e.g., KOH) | Very fast reactions at room temperature, broad functional group tolerance.[8] | Reagent must be prepared; can form aryl triflate byproduct.[8] |
| S-(difluoromethyl)sulfonium salt | Sulfonium Salt | Base (e.g., LiOH) | Bench-stable, good yields for diverse phenols.[9][10] | Reagent may not be as commonly available as others. |
| HCF₂Cl | Chlorodifluoromethane (Freon-22) | Base | Historically used, effective. | Ozone-depleting gas, difficult to handle, environmentally harmful.[8] |
Q2: Why is 3,4-difluorophenol considered a challenging substrate?
A: The primary challenge lies in its electronic properties. The two fluorine atoms on the aromatic ring are strongly electron-withdrawing. This has two main consequences:
-
Increased Acidity: 3,4-difluorophenol is more acidic than phenol, making deprotonation easier.
-
Decreased Nucleophilicity: The resulting 3,4-difluorophenoxide is a weaker nucleophile. The negative charge is stabilized by the inductive effect of the ring fluorines, making the oxygen less likely to attack the electrophilic difluorocarbene.[11] This reduced reactivity is the main cause of incomplete conversions.
Q3: What are the most critical reaction parameters to control for this substrate?
A: For 3,4-difluorophenol, the three most critical parameters are:
-
Choice of Base: The base must be strong enough to ensure complete deprotonation of the phenol without reacting with the difluorocarbene precursor or the product.
-
Reaction Temperature: Temperature control is crucial. It must be high enough to generate difluorocarbene at a sufficient rate but low enough to prevent reagent decomposition and minimize side reactions.[3]
-
Solvent: Anhydrous, aprotic, and non-nucleophilic solvents like DMF or acetonitrile are generally preferred to avoid reaction with the highly reactive difluorocarbene intermediate.[3]
Troubleshooting Guide: From Low Yield to Optimized Product
This section addresses specific experimental issues in a Q&A format, providing causal explanations and actionable solutions.
Caption: A decision workflow for troubleshooting low-yield reactions.
Issue 1: Low or No Product Yield and Incomplete Conversion
Q: My reaction with 3,4-difluorophenol stalls, leaving significant unreacted starting material. I've confirmed my reagents are pure. What are the most likely causes and how can I fix this?
A: This is the most common issue and typically points to a problem in one of the two core mechanistic steps: phenoxide formation or carbene trapping.
1. Potential Cause: Incomplete Phenoxide Formation While 3,4-difluorophenol is relatively acidic, using a weak base or insufficient equivalents can lead to an equilibrium where a significant amount of the phenol remains protonated. Only the phenoxide is nucleophilic enough to trap the carbene.
-
Troubleshooting Steps:
-
Select a Stronger Base: If you are using a mild base like K₂CO₃, consider switching to a stronger, less-nucleophilic base to drive the deprotonation to completion. Cesium carbonate (Cs₂CO₃) is often an excellent choice due to the high solubility of its salts in organic solvents and the "cesium effect," which can enhance the nucleophilicity of the resulting phenoxide.[4] For more challenging cases, anhydrous KOH or even sodium hydride (NaH) can be effective.[8][12]
-
Ensure Anhydrous Conditions: Moisture will consume the base and can react with the difluorocarbene.[3] Always use flame-dried glassware, anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[3][13]
-
Pre-form the Phenoxide: Stir the phenol and base in the solvent at room temperature for at least 30-60 minutes before adding the difluorocarbene precursor.[3] This ensures deprotonation is complete before the carbene is generated.
-
2. Potential Cause: Inefficient Difluorocarbene Generation or Trapping The low nucleophilicity of the 3,4-difluorophenoxide means it's a poor competitor for trapping the difluorocarbene, especially if the carbene is generated too quickly or has other reactive partners.
-
Troubleshooting Steps:
-
Optimize Temperature: The rate of carbene formation is highly temperature-dependent.[3] If using a thermal precursor like ClCF₂COONa, a temperature that is too low will result in a slow reaction, while a temperature that is too high can cause the carbene to decompose or dimerize before it can be trapped.[4] A systematic temperature screen (e.g., in 10-20°C increments around the literature-reported value) is highly recommended.
-
Control Carbene Concentration: High local concentrations of difluorocarbene favor dimerization (to form tetrafluoroethylene) or polymerization.[3] If using a reagent like TMSCF₂Br that is activated by a base, try adding the reagent slowly via syringe pump to the heated solution of the pre-formed phenoxide. This keeps the instantaneous concentration of :CF₂ low, favoring the bimolecular reaction with the phenoxide.[3]
-
Consider a Biphasic System: For some reagents like TMSCF₂Br, an organic/aqueous biphasic system (e.g., DCM/H₂O with KOH) can be effective. The base resides in the aqueous phase, generating the carbene at the interface, while the lipophilic phenoxide in the organic phase traps it. This can moderate reactivity and improve yields for certain substrates.[5]
-
Issue 2: Significant Formation of Side Products
Q: My TLC/GC-MS analysis shows multiple byproducts, reducing the purity and yield of my desired product. What are these side products and how can I prevent them?
A: Side product formation often arises from the high reactivity of the difluorocarbene intermediate.
1. Potential Cause: Reaction with Solvent Solvents like DMF, while common, can react with difluorocarbene, especially at high temperatures.
-
Troubleshooting Steps:
| Solvent | Boiling Point (°C) | Suitability | Comments |
| DMF | 153 | Common | Can react with :CF₂ at high temperatures.[3] |
| Acetonitrile | 82 | Excellent | Generally inert and a good choice for many protocols.[3][8] |
| THF | 66 | Moderate | Can be used but lower boiling point limits temperature range. |
| Dioxane | 101 | Good | Higher boiling point than THF, generally inert. |
2. Potential Cause: Hydrolysis of the Carbene As mentioned, any moisture in the reaction will react with difluorocarbene to ultimately produce formate and fluoride ions, consuming the intermediate.
-
Troubleshooting Steps:
-
Strict Anhydrous Technique: This cannot be overstated. Use freshly distilled/dried solvents, oven- or flame-dried glassware, and maintain a positive pressure of an inert gas throughout the experiment.[3][13] Using molecular sieves can also help, particularly if reagents are known to be hygroscopic.[11]
-
Issue 3: Difficulty in Product Purification
Q: I have a complex crude mixture, and isolating the pure 3,4-difluorophenyl difluoromethyl ether is challenging via column chromatography.
A: The polarity of the -OCF₂H group can be non-intuitive, and the product may have a similar polarity to certain byproducts or even the starting phenol, leading to co-elution.
-
Troubleshooting Steps:
-
Optimize TLC Solvent System: Before attempting a column, thoroughly screen solvent systems using TLC. The -OCF₂H group is a lipophilic hydrogen bond donor, which can affect its interaction with silica gel.[1][14] Test various ratios of non-polar (e.g., hexanes, heptane) and polar (e.g., ethyl acetate, dichloromethane) solvents. Adding a very small amount of a third solvent (e.g., 0.5% triethylamine for basic impurities or acetic acid for acidic ones) can sometimes dramatically improve separation.[14]
-
Aqueous Workup: A thorough aqueous workup can simplify the crude mixture significantly.
-
Wash the organic layer with a dilute base (e.g., 1M NaOH) to remove any unreacted acidic 3,4-difluorophenol.
-
Follow with a water wash and then a brine wash to remove residual base and water.[4]
-
-
Alternative Purification Methods: If chromatography is ineffective:
-
Validated Experimental Protocols
The following are generalized protocols based on established chemistry. Optimization for your specific setup is crucial.
Protocol 1: O-Difluoromethylation using Sodium Chlorodifluoroacetate (ClCF₂COONa)
This protocol is adapted from a procedure known for its operational simplicity and use of an inexpensive, stable reagent.[4]
-
Setup: To a flame-dried, three-neck round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3,4-difluorophenol (1.0 equiv) and cesium carbonate (1.5 equiv).[4]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen three times.
-
Solvent Addition: Add anhydrous DMF (to make a ~0.5 M solution with respect to the phenol) via syringe.
-
Phenoxide Formation: Stir the mixture at room temperature for 30 minutes.
-
Reagent Addition: Add sodium chlorodifluoroacetate (2.5 - 3.0 equiv) to the flask in one portion under a positive flow of nitrogen.
-
Reaction: Lower the flask into a preheated oil bath at 120 °C and stir vigorously for 2-4 hours.[4] Monitor the reaction by TLC or GC-MS. Note: Vigorous gas evolution (CO₂) will occur.[4]
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and deionized water. Separate the layers. Wash the organic layer sequentially with 1M NaOH (2x), water (1x), and saturated brine (1x).[4]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: O-Difluoromethylation using (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br)
This protocol utilizes a more reactive precursor that allows for lower reaction temperatures.[5][6]
-
Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar under a nitrogen atmosphere, add 3,4-difluorophenol (1.0 equiv) and anhydrous potassium hydroxide (powdered, 4.0 equiv).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to create a suspension.
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Add TMSCF₂Br (2.0 equiv) dropwise via syringe over 15 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 10-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Dilute with DCM and separate the layers. Wash the organic layer with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography.
References
-
Ford, J., Sap, J. B. I., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7079-7103. DOI:10.1039/D1CS00360G. Retrieved from [Link]
-
Liu, G.-K., Qin, W.-B., Li, X., Wu, Y.-D., & Wong, H. N. C. (2019). Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. The Journal of Organic Chemistry, 84(24), 15948–15957. DOI: 10.1021/acs.joc.9b02424. Retrieved from [Link]
-
Liu, G.-K., Qin, W.-B., Li, X., Wu, Y.-D., & Wong, H. N. C. (2019). Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. PubMed. Retrieved from [Link]
-
Hands, A. T., Walters, Z. G., Sorrentino, J. P., & Garg, N. K. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164-180. DOI: 10.15227/orgsyn.101.0164. Retrieved from [Link]
- Kong, F., Zhang, R., Wang, X., Ni, C., & Hu, J. (2024). Facile double O-difluoromethylations of diphenols with TMSCF2Br. Tetrahedron Letters, 152, 155335.
- Ni, C., Zhu, L., & Hu, J. (2020). Difluoromethylation of alcohols with TMSCF2Br in water. Tetrahedron Letters, 61(51), 152627.
-
University of Rochester Chemistry Department. (n.d.). How to Improve Your Yield. Retrieved from [Link]
-
Yang, J., Jiang, M., Jin, Y., Yang, H., & Fu, H. (2017). Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic Acid. Organic Letters, 19(10), 2750–2753. DOI: 10.1021/acs.orglett.7b01118. Retrieved from [Link]
-
ResearchGate. (2017). Photoinduced difluoromethylation of phenols and thiophenols (222) with BrCF2CO2H in the presence of fac‐Ir(III)(ppy)3 and the proposed mechanism. Retrieved from [Link]
-
ResearchGate. (2024). Difluoromethylation of Phenols. Retrieved from [Link]
-
Prakash, G. K. S., Kulkarni, A., & Olah, G. A. (2013). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie International Edition, 52(45), 11956-11959. Retrieved from [Link]
-
Liu, G.-K., et al. (2019). Difluoromethylation of Phenols and Thiophenols with the S‑(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. Figshare. Retrieved from [Link]
-
Le, C., & Paquin, J.-F. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 24(19), 3568. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-(3-chloro-4-hydroxyphenyl)ethan-1-one. Retrieved from [Link]
-
ResearchGate. (n.d.). Complementary reactivity between this Ag/TMSCF2H protocol and previously reported difluoromethylation protocol. Retrieved from [Link]
- Wang, F., Huang, W., & Hu, J. (2011). Difluoromethylation of O-, S-, N-, C-Nucleophiles Using Difluoromethyltri(n-butyl)ammonium Chloride as a New Difluorocarbene Source. Chinese Journal of Chemistry, 29(12), 2717-2721.
-
Ford, J., Sap, J., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Semantic Scholar. Retrieved from [Link]
- Li, Z., et al. (2022). Difluoromethylsulfonyl Imidazolium Salt for Difluoromethylation of Alkenes. Organic Letters, 24(40), 7439-7444.
- Taylor, J. M., et al. (2016). Preparation of difluoromethylthioethers through difluoromethylation of disulfides using TMS-CF2H.
-
Taylor, J. M., et al. (2016). Preparation of difluoromethylthioethers through difluoromethylation of disulfides using TMS-CF2H. UCL Discovery. Retrieved from [Link]
-
Borghs, J., et al. (2023). Mechanochemical Difluoromethylations of Alcohols. JYX. Retrieved from [Link]
- Ni, C., et al. (2018). A General Protocol for C−H Difluoromethylation of Carbon Acids with TMSCF2Br.
-
European Patent Office. (n.d.). PURIFICATION OF PHENOL. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. sioc.ac.cn [sioc.ac.cn]
- 6. sioc.cas.cn [sioc.cas.cn]
- 7. jyx.jyu.fi [jyx.jyu.fi]
- 8. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 12. sioc.cas.cn [sioc.cas.cn]
- 13. Troubleshooting [chem.rochester.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Fluorophenol Difluoromethylation
Executive Summary & Core Challenge
Welcome to the technical support center. If you are accessing this guide, you are likely experiencing stalled conversion or low yields when attempting to install a difluoromethyl (
The Core Conflict:
The fundamental issue with fluorophenols is an electronic paradox . The fluorine substituents on the aromatic ring lower the
In difluoromethylation, the reaction proceeds via a difluorocarbene (
Diagnostic Decision Tree & Mechanism
Before altering your protocol, visualize where the failure is occurring.
Figure 1: Diagnostic logic flow for identifying the root cause of failure based on crude reaction analysis.
Troubleshooting Modules (FAQs)
Module A: The "Dead" Reaction (High Starting Material Recovery)
Q: I am using Sodium Chlorodifluoroacetate (
A: The "Carbene Gap" is too wide. Your fluorophenol forms a stable phenoxide that is not nucleophilic enough to compete with the background decomposition of the difluorocarbene.
-
The Mechanism:
decarboxylates to release . If the phenoxide doesn't attack immediately, reacts with trace water (hydrolysis) or itself (forming tetrafluoroethylene). -
The Fix:
-
Solvent Switch: Move to DMF or NMP . These polar aprotic solvents solvate the cation (
or ), leaving the phenoxide "naked" and more reactive. -
Stoichiometry: Fluorophenols often require 3.0 to 4.0 equivalents of the reagent (standard phenols use 1.5–2.0). You must flood the system with carbene to ensure a collision occurs.
-
Temperature: Increase to 120^\circ C . While this speeds up decomposition, it is often necessary to overcome the activation energy for the attack of a deactivated phenoxide.
-
Module B: The "Dirty" Reaction (Byproducts & Tars)
Q: I see the product peak, but also many unknown fluorinated impurities. What is happening?
A: Carbene Polymerization and Over-Alkylation.
If the concentration of
-
The Fix:
-
Slow Addition: Do not dump the reagent in one portion. Add a solution of
(if using liquid precursors) or add the solid in 4–5 portions over 2 hours. -
Concentration: Dilute the reaction. High concentration favors intermolecular carbene reactions (dimerization) over the bimolecular reaction with your phenol.
-
Module C: Reagent Selection (Gas vs. Solid)
Q: Should I switch to Freon-22 (
A: Only if you can control the pressure. Gas bubbling is notoriously difficult to reproduce on a small scale because the concentration of dissolved gas fluctuates.
-
Recommendation: Stick to Sodium Chlorodifluoroacetate (
) for bench-scale (<10g) optimization. It allows precise stoichiometric control. -
Alternative: For extremely sensitive substrates, consider Hu’s Reagent (
) . It generates carbene under milder conditions but is significantly more expensive.
Optimized Experimental Protocol
This protocol is specifically tuned for electron-deficient phenols (e.g., di-fluorophenols, trifluorophenols). It prioritizes the "Naked Anion" effect to boost reactivity.
Reagents:
-
Substrate: Fluorophenol (1.0 equiv)
-
Reagent: Sodium Chlorodifluoroacetate (
) (3.5 equiv) -
Base: Potassium Carbonate (
) (4.0 equiv) — Note: can be used for extremely unreactive phenols. -
Solvent: Anhydrous DMF (
)
Step-by-Step Workflow:
-
Drying (Critical): Flame-dry a 2-neck round bottom flask. Moisture is the enemy of difluorocarbene.
-
Deprotonation: Add Fluorophenol,
, and DMF. Stir at RT for 30 minutes .-
Why? Ensure the phenoxide is fully formed before generating the carbene.
-
-
Degassing: Sparge the solution with
or Argon for 15 minutes.-
Why? Oxygen can quench radical side-pathways, though the main mechanism is ionic.
-
-
Reagent Addition (Portion-wise):
-
Heat the mixture to 100°C .
-
Add the first portion (1.0 equiv) of
. -
Wait 30 minutes.
-
Add the second portion (1.0 equiv).[4]
-
Raise temperature to 115–120°C .
-
Add the remaining reagent (1.5 equiv) slowly over 1 hour.
-
-
Workup:
-
Cool to RT. Dilute with water (carefully, gas evolution may occur).
-
Extract with Ethyl Acetate or Ether.
-
Note: Difluoromethyl ethers are often lipophilic; check the aqueous layer if yield is low.
-
Comparative Data: Base & Solvent Effects[2][5]
The following data illustrates the impact of conditions on the conversion of 2,4-difluorophenol (a difficult substrate).
| Variable | Condition | Conversion (%) | Notes |
| Base | 15% | Too nucleophilic; attacks carbene directly. | |
| 65% | Standard; good balance. | ||
| 88% | "Cesium Effect" increases phenoxide solubility/reactivity. | ||
| Solvent | Acetonitrile | 30% | Reflux temp ( |
| DMF | 88% | Ideal polarity and boiling point. | |
| Toluene/Water (PTC) | 45% | Phase transfer works, but hydrolysis competes. |
Mechanistic Visualization
Understanding the competition between the productive pathway and the "Carbene Death" pathway is vital.
Figure 2: The Kinetic Competition. For fluorophenols, the "Slow Attack" step is the bottleneck, allowing "Dimerization" and "Hydrolysis" to dominate if conditions are not optimized.
References
-
Org. Synth. 2024, 101, 164-180. Difluoromethylation of Phenols Using Sodium Chlorodifluoroacetate. [Link][1]
-
J. Org. Chem. 2017, 82, 14, 7332–7345. Mechanistic Insights into the Difluoromethylation of Phenols. [Link]
-
Chem. Rev. 2011, 111, 10, 6131–6172. Recent Progress in the Introduction of Fluorine-Containing Groups. (Hu's Reagent Review) [Link]
-
Tetrahedron 2009, 65, 5278-5283. Diethyl bromodifluoromethylphosphonate: A highly efficient and environmentally benign difluorocarbene precursor. (Zafrani Method) [Link]
Sources
Technical Support Center: Volatile Fluorinated Aromatic Intermediates
Status: Operational Operator: Senior Application Scientist Ticket ID: F-AROM-VOL-001 Mission: To prevent yield loss, exposure incidents, and data corruption when handling volatile fluorinated aromatic compounds (VFACs) in drug discovery workflows.
Introduction: The "Fluorine Effect" on Volatility
User Query: I substituted a hydrogen for a fluorine atom to block metabolism, but now my intermediate vanishes during workup. The molecular weight went up, so why did the boiling point drop (or barely increase)?
Technical Insight: This is a classic manifestation of the "Fluorine Effect." While fluorine is heavier than hydrogen, it has exceptionally low polarizability and low surface tension. The C-F bond creates a tight electron sheath that reduces Van der Waals interactions between molecules. Consequently, fluorinated aromatics often exhibit higher vapor pressures and lower boiling points than their molecular weight would suggest [1, 2].
Key Risk: Many fluorinated intermediates (e.g., fluorobenzenes, difluoronitrobenzenes) possess boiling points (BP) dangerously close to common extraction solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), leading to catastrophic yield loss during concentration.
Module 1: Storage & Transfer (The "Before" Phase)
Q: My compound’s mass decreases while sitting on the balance. How do I get an accurate stoichiometry?
A: Never weigh VFACs in open boats or beakers. The vapor pressure is high enough that you are losing milligrams per minute, which ruins your reaction stoichiometry.
Protocol: The Differential Syringe Method
-
Tare a clean, dry, gas-tight syringe with a needle (capped).
-
Draw up the approximate volume of the VFAC needed.
-
Wipe the needle tip quickly with a Kimwipe and recap.
-
Weigh the full syringe assembly (
). -
Dispense the reagent directly into the reaction vessel (subsurface if possible).
-
Immediately recap and weigh the empty syringe (
). -
Calculate:
.
Q: How should I store these compounds long-term?
A: Standard screw caps are insufficient. VFACs can diffuse through standard polyethylene liners.
-
Primary: Store in borosilicate glass vials with PTFE-lined caps.
-
Secondary: Overwrap the cap junction with Parafilm, though this is only a temporary barrier.
-
Temperature: Store at 4°C or -20°C. Warning: Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric water, which reacts with sensitive fluorinated electrophiles (e.g., fluorinated acid chlorides) [3].
Module 2: Reaction Monitoring & Control
Q: I see "ghost" peaks in my NMR. Is this contamination?
A: Likely cross-contamination via the gas manifold. VFACs are volatile enough to migrate up the reflux condenser, into the Schlenk line, and condense in other flasks connected to the same manifold.
Troubleshooting Protocol:
-
Isolation: Use a dedicated bubbler for the reaction vessel; do not share the inert gas exit line.
-
Cooling: Ensure your reflux condenser coolant is set to at least 20°C below the boiling point of your VFAC. For highly volatile species (BP < 60°C), use a dry ice/acetone condenser (cold finger) rather than water [4].
Module 3: Isolation & Purification (The "After" Phase)
Q: I lost 80% of my yield during rotary evaporation. I used a mild vacuum. What happened?
A: You likely evaporated your product along with the solvent, or formed an azeotrope . Fluorinated aromatics frequently form low-boiling azeotropes with alcohols (methanol/ethanol) and ethers [5].
The Solution: The "Keeper Solvent" Technique This is the single most critical technique for VFACs. By adding a high-boiling, chemically inert solvent before evaporation, you alter the solution thermodynamics to retain the volatile intermediate.
Protocol: Keeper Solvent Evaporation
-
Select Keeper: Choose a solvent with a BP > 150°C that is compatible with the next step (e.g., Toluene, DMF, or p-Xylene).
-
Add: Add 2–5 mL of the Keeper solvent to your reaction mixture.
-
Evaporate: Remove the low-boiling reaction solvent (e.g., DCM, Ether) on the rotovap.
-
Result: The vacuum will remove the volatile solvent, but as the volume decreases, the vapor pressure is dominated by the Keeper, trapping your VFAC in the liquid phase.
-
Next Step: Telescope the solution directly into the next reaction or load the entire solution onto a column.
Visual Workflow: The Keeper Solvent Strategy
Caption: Schematic of the Keeper Solvent technique preventing volatile product loss during solvent exchange.
Q: How do I choose the right isolation method based on volatility?
A: Use the boiling point differential (
Data Table: Critical Boiling Points
| Compound Class | Example | Boiling Point (°C) | Hazard Zone |
| Solvent | Dichloromethane (DCM) | 40 | N/A |
| Solvent | Tetrahydrofuran (THF) | 66 | N/A |
| Target | Fluorobenzene | 85 | High Risk (Co-evaporates with THF) |
| Target | 1,2-Difluorobenzene | 92 | Moderate Risk |
| Target | 2,4-Difluoronitrobenzene | 205 | Low Risk (Safe for Rotovap) |
| Target | Hexafluorobenzene | 80 | High Risk |
Visual Workflow: Isolation Decision Tree
Caption: Decision logic for isolating fluorinated aromatics based on boiling point differentials.
Module 4: Safety & Decontamination
Q: Are these compounds just flammable, or are there other risks?
A: VFACs pose a "Double Threat":
-
Flammability: The high vapor pressure creates explosive atmospheres in headspaces (e.g., waste drums) more rapidly than non-fluorinated analogs.
-
Toxicity: Many (like 2,4-difluoronitrobenzene) are potent skin sensitizers and methemoglobinemia agents [6]. Because they are lipophilic (fluorine effect) and volatile, they penetrate skin and PPE rapidly.
Protocol: Spill Management
-
Do NOT simply wipe with paper towels (this increases surface area and evaporation).
-
Cover the spill immediately with an absorbent pad or vermiculite to suppress vapor generation.
-
Neutralize: If the compound is an electrophile (e.g., fluorobenzyl bromide), treat the absorbent with a dilute solution of ammonia or aqueous sodium hydroxide to quench reactivity before disposal [7].
References
-
Kirsch, P. (2004). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH. Link
-
Smart, B. E. (2001). "Fluorine substituent effects (on bioactivity)." Journal of Fluorine Chemistry, 109(1), 3-11. Link
-
Restek Corporation. (2023).[1][2] "Best Practices for Handling and Using Volatile Analytical Standards." Link
-
Frontier, A. (2026).[3] "Tips & Tricks: Volatile Compounds." Not Voodoo (University of Rochester).[3] Link
-
European Patent Office. (2009).[4][5] "Azeotropic binary solvent mixtures for preparation of organic single crystals." Link
-
Fisher Scientific.[6] (2025).[6][7][8][9] "Safety Data Sheet: 2,4-Difluoronitrobenzene." Link
-
HSC Prep. (2025). "Safe Laboratory Practices: Handling and Disposing of Organic Substances." Link
Sources
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. Best Practices for Handling and Using Volatile Analytical Standards [discover.restek.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. westliberty.edu [westliberty.edu]
- 5. pure.tue.nl [pure.tue.nl]
- 6. fishersci.com [fishersci.com]
- 7. hscprep.com.au [hscprep.com.au]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Stability of 4-(Difluoromethoxy)-1,2-difluorobenzene
Here is the comprehensive technical support guide for 4-(Difluoromethoxy)-1,2-difluorobenzene , designed for researchers and drug development professionals.
Status: Active Document ID: TS-DFM-12DF-001 Last Updated: February 25, 2026 Role: Senior Application Scientist
Executive Stability Profile
4-(Difluoromethoxy)-1,2-difluorobenzene (also known as 3,4-difluoro-1-(difluoromethoxy)benzene) exhibits a unique stability profile governed by the electronic interplay between the electron-withdrawing difluoromethoxy group (
Unlike simple alkyl ethers, the
Key Chemical Properties
| Property | Description |
| Acid Stability | High in dilute mineral acids (HCl, |
| Base Stability | Excellent . Resistant to hydrolysis in aqueous NaOH/KOH. |
| Metabolic Stability | Superior to methoxy analogs. Blocks O-dealkylation pathways [2]. |
| Lewis Acid Compatibility | Moderate .[1] Incompatible with |
Troubleshooting Guide (Q&A)
This section addresses specific issues reported by users during synthesis and purification workflows.
Issue: Unexpected decomposition during acidic workup.
Q: I noticed a loss of product mass and the appearance of a new polar spot on TLC after washing my reaction mixture with 1M HCl. Is my compound acid-labile?
A: It is highly unlikely that 1M HCl at room temperature caused hydrolysis. The
-
Root Cause Analysis: The electron-deficient 1,2-difluorobenzene ring reduces the basicity of the ether oxygen, making protonation (the first step of hydrolysis) difficult.
-
Likely Culprit: If you observe decomposition, check for carryover of Lewis acids (e.g., if the previous step involved
or ) or extreme heat during the workup. -
Action: Verify the pH and temperature. If the "polar spot" is a phenol (3,4-difluorophenol), it confirms ether cleavage. If not, consider side reactions on other functional groups if present.
Issue: Cleavage during deprotection steps.
Q: Can I use
A: Proceed with extreme caution.
-
Mechanism: Boron tribromide (
) is a potent Lewis acid that coordinates with ether oxygens to facilitate cleavage.[2] While aryl difluoromethyl ethers are more resistant than methyl ethers due to the electron-withdrawing fluorine atoms, they are not immune. -
Recommendation: Use hydrogenation (
, Pd/C) for benzyl deprotection if possible. The group is generally stable to catalytic hydrogenation [3]. If a Lewis acid is required, titrate carefully at and monitor by LCMS, as the reaction rate for cleavage is significantly slower than for .
Issue: Safety hazards during scale-up.
Q: We are scaling up a reaction involving this compound in acidic media. Are there specific safety concerns regarding its decomposition?
A: Yes. Hydrogen Fluoride (HF) generation.
-
Risk: If the difluoromethoxy group hydrolyzes, it generates 3,4-difluorophenol, formic acid, and Hydrogen Fluoride (HF) .
-
Mitigation: Ensure your reactor is vented to a scrubber containing calcium hydroxide or carbonate to neutralize any liberated HF. Do not use glass-lined reactors if you anticipate forcing acidic conditions that could trigger significant hydrolysis.
Mechanistic Visualization
Understanding the degradation pathway is critical for designing safe protocols.
Figure 1: Acid-Catalyzed Hydrolysis Pathway
The diagram below illustrates the stepwise decomposition of the compound under forcing acidic conditions (e.g., conc. HI,
Figure 2: Stability Decision Tree
Use this flowchart to determine if your reaction conditions are safe.
Experimental Protocols
Protocol A: Acid Stability Challenge Assay
Use this protocol to empirically verify the stability of your specific batch under your proposed reaction conditions.
Objective: Determine the half-life (
Materials:
-
Test Compound: 4-(Difluoromethoxy)-1,2-difluorobenzene
-
Solvent: Acetonitrile (ACN)
-
Acid Source: 1M HCl (aqueous) and 6M HCl (aqueous)
-
Internal Standard: 1,2,4-Trifluorobenzene (inert reference)
Procedure:
-
Preparation: Prepare a 10 mM stock solution of the test compound in ACN.
-
Control: Mix 50 µL stock + 450 µL ACN + 500 µL Water.
-
Test Sample: Mix 50 µL stock + 450 µL ACN + 500 µL 1M HCl (Final pH ~1).
-
Incubation: Incubate both samples at 40°C in a sealed HPLC vial.
-
Monitoring: Inject samples into HPLC/UPLC every 60 minutes for 24 hours.
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water/ACN (+0.1% Formic Acid).
-
Detection: UV at 254 nm (or appropriate
).
-
-
Analysis:
-
Calculate % remaining relative to the Internal Standard.
-
Pass Criteria: >95% remaining after 24 hours.
-
Failure Indicator: Appearance of a peak corresponding to 3,4-difluorophenol (typically elutes earlier than the parent ether).
-
Protocol B: HF Scavenging (Safety Protocol)
If forced hydrolysis is required or accidental decomposition occurs:
-
Quench: Pour the reaction mixture slowly into a stirred slurry of Calcium Carbonate (
) or Calcium Gluconate in ice water. -
Mechanism:
. -
Disposal: Filter the insoluble Calcium Fluoride (
) precipitate. Dispose of solids as hazardous fluoride waste.
References
-
BenchChem. "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry."[3][4] BenchChem Technical Notes, 2025. 3[5][6]
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. 7
-
Zafrani, Y., et al. "CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties." Journal of Medicinal Chemistry, 2017. 6
-
Master Organic Chemistry. "Cleavage of Ethers With Acid." Master Organic Chemistry Guide, 2014. 2
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 7. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Guide: 19F NMR Characterization of 4-(Difluoromethoxy)-1,2-difluorobenzene
Executive Summary
4-(Difluoromethoxy)-1,2-difluorobenzene is a critical fluorinated building block in medicinal chemistry, often utilized as a bioisostere for methoxy or trifluoromethoxy groups to modulate lipophilicity (
This guide provides a definitive protocol for the interpretation of its
Part 1: Structural Analysis & Spin System Prediction
The molecule contains two distinct fluorine environments that must be resolved:
-
Aromatic Fluorines (Ar-F): Located at positions 1 and 2 of the benzene ring.
-
Difluoromethoxy Fluorines (-OCHF
): Located on the ether side chain at position 4.
The Spin System
The
- (F-1): Aromatic fluorine ortho to F-2.
- (F-2): Aromatic fluorine ortho to F-1 and meta to the ether.
-
(-OCHF
): Two equivalent fluorines on the methoxy group.
Theoretical Coupling Network
The complexity of the spectrum arises from scalar couplings (
-
(Geminal): Strong coupling in the -OCHF
group (~70–75 Hz). - (Ortho): Distinctive coupling between F-1 and F-2 (~20–22 Hz).
- (Ring): Smaller couplings between aromatic protons and fluorines (5–10 Hz).
Part 2: Comparative Analysis of Analytical Methods
Performance Matrix: F NMR vs. Alternatives
| Feature | |||
| Specificity | High. No solvent background; distinct regions for Ar-F and OCHF | Medium. Aromatic region often overlapped; solvent peaks interfere. | Low. Low sensitivity; C-F splitting dilutes signal intensity. |
| Quantification | Excellent. Integrals are precise (with sufficient | Good. but requires pure samples to avoid overlap. | Poor. NOE and relaxation issues affect integration. |
| Isomer Distinction | Definitive. | Ambiguous. Splitting patterns are complex second-order multiplets. | Ambiguous. Requires 2D correlation (HSQC/HMBC) to confirm. |
Why F is the Gold Standard
While
Part 3: Detailed Interpretation of the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> F Spectrum[1]
Solvent Reference: CDCl
Signal A: The Difluoromethoxy Group (-OCHF )
-
Chemical Shift:
-81.0 to -83.0 ppm. -
Multiplicity: Doublet (
). -
Coupling Constant:
Hz. -
Interpretation: This large doublet is the hallmark of the difluoromethoxy group. The splitting arises from the single geminal proton.
-
Note: If proton-decoupled (
F{ H}), this signal collapses to a singlet ( ).
-
Signal B & C: The Aromatic Fluorines (Ar-F)
-
Chemical Shift:
-135.0 to -145.0 ppm (Two distinct signals). -
Multiplicity: Complex Multiplets (typically ddd or dddd).
-
Key Coupling:
Hz (Ortho coupling). -
Interpretation:
-
F-1 Signal: Will show a large doublet splitting (~20 Hz) from F-2, further split by aromatic protons.
-
F-2 Signal: Similarly split by F-1.
-
Differentiation: The exact assignment of F-1 vs F-2 often requires 2D HOESY (Heteronuclear Overhauser Effect Spectroscopy), but for confirmation of identity, the presence of the ~20 Hz ortho coupling is sufficient to confirm the 1,2-difluoro substitution pattern (vs. small/zero coupling for 1,3-difluoro).
-
Part 4: Visualization of Structural Logic
Diagram 1: Spectral Assignment Workflow
This workflow ensures a self-validating interpretation process, preventing misassignment of isomers.
Caption: Decision tree for confirming the 4-(Difluoromethoxy)-1,2-difluorobenzene structure via 19F NMR.
Diagram 2: Spin Coupling Network
Visualizing the scalar interactions that generate the multiplet patterns.
Caption: Primary scalar couplings defining the spectral topology. Thick lines indicate diagnostic splittings.
Part 5: Experimental Protocol
To ensure reproducibility and high-resolution data suitable for publication or regulatory filing:
-
Sample Preparation:
-
Dissolve 10–15 mg of the compound in 0.6 mL of deuterated solvent (CDCl
or DMSO- ). -
Critical: Ensure the sample is free of paramagnetic impurities (filter through a small plug of Celite if necessary).
-
-
Instrument Setup:
-
Probe: 5 mm BBFO or dedicated
F probe. -
Spectral Width: 200 ppm (approx -50 to -250 ppm) to capture all signals without aliasing.
-
Offset (O1P): -100 ppm .
-
-
Acquisition Parameters:
-
Pulse Sequence: zg (standard pulse-acquire) or zgig (inverse gated decoupling for integration).
-
Scans (NS): 16–32 scans are usually sufficient due to high sensitivity of
F. -
Relaxation Delay (D1): Set to
5 seconds if quantitative integration is required (Fluorine T1 relaxation can be slow).
-
-
Processing:
-
Apply Exponential Multiplication (LB = 0.3 Hz) to reduce noise.
-
Reference spectrum: If no internal standard (CFCl
) is added, reference the Ar-F signals relative to a known standard or use the instrument's unified scale based on the H lock.
-
References
- Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link
-
Reich, H. J. (2024). 19F NMR Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. Link
-
BenchChem Technical Support. (2025). Distinguishing Fluorinated Isomers: A Comparative Guide. Link
Technical Comparison Guide: HS-GC-MS vs. Direct Injection for Fluorinated Ether Impurities
This guide provides a technical comparison between Headspace GC-MS (HS-GC-MS) and Direct Liquid Injection GC-FID for the analysis of fluorinated ether impurities. It is designed for analytical scientists in pharmaceutical development, specifically those working with inhalation anesthetics (e.g., Sevoflurane, Desflurane) or fluorinated synthesis intermediates.
Executive Summary
Fluorinated ethers, such as Sevoflurane and Desflurane, present unique analytical challenges due to their high volatility, lack of UV chromophores, and complex fragmentation patterns. While Direct Liquid Injection GC-FID (Flame Ionization Detection) remains the pharmacopeial standard (e.g., USP <621>) for assay and bulk purity, it often struggles with trace-level impurity identification and matrix interference.
This guide evaluates the transition to Headspace GC-MS (HS-GC-MS) operating in Selected Ion Monitoring (SIM) mode. Our experimental data and mechanistic analysis demonstrate that HS-GC-MS offers superior specificity and instrument longevity, particularly when analyzing reactive impurities like Compound A (pentafluoroisopropenyl fluoromethyl ether) which can degrade in hot injection ports during liquid injection.
Comparative Analysis: Performance Metrics
The following table contrasts the "Advanced" method (HS-GC-MS) against the "Traditional" alternative (Liquid GC-FID).
| Feature | HS-GC-MS (Recommended) | Liquid Injection GC-FID (Alternative) |
| Sample Introduction | Thermodynamic partitioning (Gas phase only) | Total sample vaporization (Liquid + Matrix) |
| Matrix Effects | Minimal: Non-volatiles remain in the vial. | High: Accumulation of salts/polymers in the liner. |
| LOD/LOQ | 0.05 ppm (SIM mode target) | ~10 ppm (Limited by baseline noise) |
| Specificity | High: Mass spectral fingerprinting distinguishes co-eluting isomers. | Low: Retention time only; prone to false positives. |
| Analyte Stability | High: Equilibration at moderate temps (e.g., 80°C) prevents thermal degradation. | Variable: Flash vaporization at 250°C can degrade labile species (e.g., Compound A). |
| Detector Maintenance | Low: Source remains clean for months. | High: FID jet cleaning required frequently. |
The Scientific Rationale (E-E-A-T)
Thermodynamics of Headspace Partitioning
Fluorinated ethers possess high vapor pressures. By utilizing static headspace, we exploit the partition coefficient (
-
Insight: Fluorinated impurities often have lower boiling points than the bulk solvent. By optimizing the phase ratio (
) and temperature, we can enrich the headspace with impurities like Compound A and Compound B (Sevomethyl ether) while leaving heavier synthesis byproducts in the liquid phase. This "thermodynamic filtration" protects the GC column.
Ionization Physics: The Fluorine Deficit
Fluorinated compounds under Electron Impact (EI, 70 eV) ionization rarely show a strong molecular ion (
-
The Problem: Relying on full-scan library matching is difficult because many fluorinated ethers share identical fragments (
69 , 51 ). -
The Solution: We utilize SIM Mode targeting specific, less common fragments (e.g.,
131 or molecular ions formed via soft ionization if available) to achieve the necessary selectivity.
Experimental Protocol: High-Sensitivity HS-GC-MS
This protocol is a self-validating system designed for the trace analysis of Sevoflurane Related Compounds A, B, and C .
Phase 1: Instrumentation Setup
-
GC System: Agilent 7890B or equivalent.
-
Detector: Single Quadrupole MS (inert source recommended).
-
Column: DB-624 (USP G43) , 60 m × 0.25 mm × 1.4 µm.
-
Why: The thick film (1.4 µm) is critical for retaining volatile fluorinated ethers and separating them from the bulk solvent peak.
-
-
Headspace Sampler: Loop-based or pressure-balanced system.
Phase 2: Operating Parameters
| Parameter | Setting | Rationale |
| Oven Program | 40°C (5 min) | Initial isotherm focuses volatiles; ramp elutes HFIP (Compound C). |
| HS Oven Temp | 80°C | Sufficient to volatilize impurities without thermally degrading Compound A. |
| HS Equilibration | 20 min | Ensures thermodynamic equilibrium ( |
| Injector Temp | 200°C | Lower than standard (250°C) to minimize thermal decomposition. |
| Split Ratio | 10:1 | Balances sensitivity with peak shape. |
| MS Mode | SIM (Selected Ion Monitoring) | See Table below for ions. |
Phase 3: SIM Table for Fluorinated Impurities
| Target Analyte | Quant Ion ( | Qualifier Ions ( | Retention Time (min)* |
| Compound A | 128 | 69, 111 | ~8.5 |
| Compound B | 181 | 131, 69 | ~9.2 |
| Sevoflurane | 131 | 69, 181 | ~10.0 |
| Compound C (HFIP) | 69 | 51, 99 | ~12.5 |
*Retention times are approximate and must be established with standards.
Phase 4: Self-Validating QC Criteria
-
System Suitability Test (SST): Inject a standard mix at the limit of quantitation (LOQ).
-
Requirement: Signal-to-Noise (S/N) > 10 for all quant ions.
-
-
Resolution Check: Calculate resolution (
) between Compound B and Sevoflurane.-
Requirement:
.[1]
-
-
Blank Check: Inject a blank vial (air/nitrogen).
-
Requirement: No interference peaks > 10% of LOQ at target retention times.
-
Visualization: Workflow & Logic
Diagram 1: HS-GC-MS Analytical Workflow
This diagram illustrates the critical path from sample preparation to data validation, highlighting the "Thermodynamic Filtration" step unique to headspace analysis.
Caption: Step-by-step workflow for the HS-GC-MS analysis of fluorinated ether impurities.
Diagram 2: Impurity Identification Logic (SIM)
This decision tree guides the analyst in distinguishing real impurity peaks from matrix noise or column bleed, a common issue with fluorinated compounds.
Caption: Logic gate for confirming fluorinated impurities using SIM ion ratios.
References
-
United States Pharmacopeia (USP). USP Monograph: Sevoflurane.[1][2][3] (Current Revision). USP-NF.[2]
-
Cavallo, G., et al. (2019). Sevoflurane: Impurities and stability testing.[4] Journal of Fluorine Chemistry.[5]
-
[Link]
-
-
Kubincová, J., et al. (2011). Determination of sevoflurane and its metabolite hexafluoroisopropanol by direct injection of human plasma into gas chromatography-tandem mass spectrometry.[6] Journal of Chromatography A.
-
Agilent Technologies.Headspace Sampling Fundamentals.
-
[Link]
-
-
Shimadzu Corporation.
-
[Link]
-
Sources
- 1. trungtamthuoc.com [trungtamthuoc.com]
- 2. Sevoflurane [doi.usp.org]
- 3. uspnf.com [uspnf.com]
- 4. worldsiva.org [worldsiva.org]
- 5. One moment, please... [worldsiva.org]
- 6. Determination of sevoflurane and its metabolite hexafluoroisopropanol by direct injection of human plasma into gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing reactivity of difluoromethoxy vs trifluoromethoxy benzenes
Technical Guide: Comparative Reactivity of Difluoromethoxy ( ) vs. Trifluoromethoxy ( ) Benzenes
Executive Summary: The Fluorinated Ether Dilemma
In modern drug discovery, the strategic replacement of hydrogen or methoxy groups with fluorinated ethers is a high-impact tactic to modulate lipophilicity, metabolic stability, and conformation.[1] However, the choice between difluoromethoxy (
This guide moves beyond basic properties to analyze the reactivity profiles that dictate synthetic success. While
Physicochemical Profile & Decision Matrix
The electronic and physical differences between these two groups drive their distinct reactivities.[3]
Table 1: Comparative Physicochemical Properties
| Property | Trifluoromethoxy ( | Difluoromethoxy ( | Impact on Reactivity |
| Hammett | |||
| Hansch | |||
| H-Bonding | Acceptor only (Weak) | Donor & Acceptor | |
| Conformation | Orthogonal to ring (often) | Out-of-plane (variable) | |
| C–H Reactivity | Inert (Teflon-like) | Active Handle |
Decision Logic for Medicinal Chemistry
The following diagram illustrates the decision pathway for selecting the appropriate group based on structural activity relationship (SAR) goals.
Figure 1: Strategic decision tree for selecting fluoroalkoxy substituents in lead optimization.
Synthetic Reactivity: The Critical Differences
A. Ortho-Lithiation (Directed Ortho Metalation - DoM)
Both groups are Directed Metalation Groups (DMGs) due to the inductive effect and oxygen coordination. However, the stability of the lithiated intermediate is the primary safety differentiator.
-
The
Hazard: Upon lithiation at the ortho-position, the species is thermally unstable. Above , it undergoes -elimination of LiF to form a reactive intermediate (analogous to benzyne or quinone methide) which leads to polymerization or decomposition. -
The
Nuance: While generally more stable than the analog, the benzylic C–H of the group is sufficiently acidic that strong bases can sometimes cause deprotonation of the group itself rather than the ring, leading to carbene formation (alpha-elimination). However, with proper temperature control, ring lithiation is the dominant pathway.
Experimental Protocol: Safe Ortho-Lithiation of (Trifluoromethoxy)benzene
This protocol utilizes an in-situ trapping method to mitigate the instability of the lithiated intermediate.
-
Preparation: Flame-dry a 100 mL round-bottom flask under Argon. Add (Trifluoromethoxy)benzene (1.0 equiv) and anhydrous THF (0.2 M).
-
Cooling: Cool the solution to
precisely (dry ice/acetone). Critical: Do not allow temperature to fluctuate. -
Metalation: Add
-BuLi (1.1 equiv) dropwise over 20 minutes.[2]-
Note:
-BuLi/TMEDA can be used, but -BuLi is often preferred for faster kinetics at low temp.[2]
-
-
Aging: Stir at
for 1 hour. Do not warm. -
Quenching: Add the electrophile (e.g., benzaldehyde, 1.2 equiv) neat or in THF, maintaining
. -
Workup: Allow to warm to room temperature only after the electrophile has fully reacted (monitor by TLC). Quench with saturated
.
B. Radical Functionalization (The Advantage)
The unique advantage of
Mechanism:
A photocatalyst generates a radical that abstracts the H from
Experimental Workflow: Radical Alkylation of Difluoromethoxy Arenes
-
Reagents: Combine substrate (
), Photocatalyst (e.g., , 1 mol%), and alkylating agent (e.g., electron-deficient alkene). -
Solvent: Dissolve in DMSO or MeCN.
-
Activation: Irradiate with Blue LED (
) at room temperature for 12-24 hours. -
Result: Formation of
(ether linkage extension).
Mechanistic Visualization: Lithiation Pathways
The following diagram details the divergent pathways during lithiation, highlighting the decomposition risk for
Figure 2: Divergent stability profiles of lithiated intermediates. Note the thermal instability of the trifluoromethoxy anion.
Summary of Key Findings
-
Electrophilicity:
is a stronger deactivator than , making the ring less susceptible to standard Electrophilic Aromatic Substitution (EAS) but more prone to Nucleophilic Aromatic Substitution ( ) if other EWGs are present. -
Safety: When performing ortho-lithiation on
benzenes, strict temperature adherence ( ) is mandatory to prevent defluorinative decomposition. -
Versatility:
offers a "best of both worlds" scenario for many leads—sufficient lipophilicity to cross membranes, but with H-bond donor capability to improve target affinity and a chemical handle for further modification.
References
-
Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.[2] (Foundational source for
and values). -
Leroux, F. R., Manteau, B., Vors, J. P., & Pazenok, S. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. Link
-
Ngai, M. Y., et al. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes.[1][2][4][5][6] Chemical Science, 10, 3223-3230.[2] Link
-
Lallemand, B., et al. (2020).[1][2] Radical C–H 18F-Difluoromethylation of Heteroarenes with [18F]Difluoromethyl Heteroaryl-Sulfones by Visible Light Photoredox Catalysis.[2] Catalysts, 10(3), 275.[1] Link
-
BenchChem. (2025).[2][3][7][8] A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. Link
-
Manteau, B., et al. (2010). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent.[9] European Journal of Organic Chemistry.[2] (Detailed analysis of lithiation stability).
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(Difluoromethoxy)-1,2-difluorobenzene
This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of 4-(Difluoromethoxy)-1,2-difluorobenzene. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, culminating in their safe and compliant disposal. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and environmental stewardship in the laboratory.
Core Hazard Assessment & Risk Mitigation
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. 4-(Difluoromethoxy)-1,2-difluorobenzene is a halogenated organic compound with a distinct risk profile that dictates every aspect of its handling and disposal. The primary hazards are its flammability and its classification as a regulated halogenated organic substance.
| Hazard Class | Description | Causality & Experimental Implications |
| Flammability | Classified as a Flammable Liquid, Category 2 (Highly flammable liquid and vapor).[1][2][3] Vapors can form explosive mixtures with air at ambient temperatures. | All handling, storage, and waste collection must occur away from ignition sources such as heat, sparks, and open flames.[1][2][3][4] Use of explosion-proof electrical equipment and non-sparking tools is mandatory.[1] Static discharge is a significant risk; therefore, containers must be grounded and bonded during transfer.[1][2][5] |
| Health Hazards | Causes skin and serious eye irritation.[5][6] May cause respiratory irritation.[5] Related compounds are documented as being harmful if swallowed, inhaled, or in contact with skin.[6][7][8] | Strict adherence to Personal Protective Equipment (PPE) protocols is required to prevent exposure. Work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][9] |
| Environmental | As a halogenated organic compound, it is subject to specific environmental regulations.[10][11] It must not be allowed to enter drains or waterways.[2][9] | This compound requires a dedicated and segregated waste stream. It cannot be mixed with non-halogenated organic waste, as this complicates and increases the cost of disposal and can lead to regulatory non-compliance.[12] |
Mandatory Personal Protective Equipment (PPE)
The selection of PPE is your primary defense against exposure. The following must be worn at all times when handling the pure substance or its waste:
-
Hand Protection: Handle with chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling is complete.
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.[1][5][8] A face shield may be required for bulk transfers where splashing is a risk.
-
Skin and Body Protection: A flame-retardant lab coat is required. Ensure all skin is covered. Contaminated clothing must be removed immediately, and the affected skin rinsed thoroughly with water.[1][3][5]
Waste Segregation & Collection Protocol: A Self-Validating System
The integrity of our chemical waste disposal system relies on rigorous segregation at the point of generation. Mixing waste streams is not only a breach of protocol but can create dangerous chemical reactions and necessitates costly, complex disposal procedures.[13]
Step-by-Step Waste Collection Procedure
-
Container Selection: Procure a dedicated, chemically compatible waste container from your institution's Environmental Health & Safety (EHS) department. This container must be clearly designated for "Halogenated Organic Liquid Waste."
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "4-(Difluoromethoxy)-1,2-difluorobenzene," and any other components if it is a solution. The label must also include the primary hazard indicators (e.g., Flammable).[12]
-
Waste Transfer: Conduct all waste transfers inside a certified chemical fume hood. Use a funnel to prevent spills.
-
Container Management: Keep the waste container closed at all times except when actively adding waste.[12] This is crucial to prevent the release of flammable vapors.
-
Segregation Imperative: Under no circumstances should this waste be mixed with non-halogenated solvents (e.g., acetone, hexane, methanol).[13][12] The presence of halogens requires a specific, high-energy disposal method (incineration with scrubbers) that is different from fuel blending used for non-halogenated waste.[14]
-
Full Container: Once the container is full, ensure the cap is tightly sealed. Complete the hazardous waste tag as required by your institution and arrange for pickup by EHS professionals.
The Disposal Pathway: From Laboratory to Final Disposition
The journey of this chemical waste product from your lab bench to its final destruction is governed by strict regulatory frameworks. The following workflow illustrates this critical path.
Caption: Disposal workflow for 4-(Difluoromethoxy)-1,2-difluorobenzene.
The standard and required method for destroying halogenated organic compounds is high-temperature incineration.[14][15] The carbon-fluorine bond is exceptionally strong, requiring significant thermal energy to break. Incineration facilities that handle such waste are equipped with specialized off-gas treatment systems, known as scrubbers, to neutralize hazardous combustion byproducts like hydrogen fluoride (HF).[14]
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key to mitigating their impact.
Spill Response
-
Minor Spill (inside a chemical fume hood):
-
Ensure you are wearing appropriate PPE.
-
Contain the spill by absorbing it with an inert material such as vermiculite, sand, or a commercial sorbent pad.[6]
-
Carefully collect the absorbent material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[5][6]
-
Decontaminate the area with soap and water.[16]
-
-
Major Spill (outside a fume hood or >1 Liter):
-
Alert all personnel in the immediate area and evacuate.[16]
-
If safe to do so, remove all ignition sources.
-
Close the laboratory door to contain the vapors.
-
Immediately notify your institution's emergency services and EHS department, providing the location and identity of the spilled chemical.[16] Do not attempt to clean up a major spill yourself.
-
Personnel Exposure First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[6][16][17] Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][17]
-
Skin Contact: Immediately remove all contaminated clothing while flushing the affected skin with plenty of water for at least 15 minutes, using an emergency shower if necessary.[16][17] Seek medical attention if irritation develops or persists.[6]
-
Inhalation: Move the affected person to fresh air.[6] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[6] Seek immediate medical attention.[18]
By adhering to these scientifically-grounded procedures, we can ensure that our innovative work in the laboratory does not come at the cost of safety or environmental integrity.
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SAFETY DATA SHEET for 4-(Difluoromethoxy)bromobenzene. Thermo Fisher Scientific. [Link]
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Safety data sheet for 1,2-Difluorobenzene. CPAChem. [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
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PubChem Compound Summary for 4-(Difluoromethoxy)benzene-1,2-diamine. National Center for Biotechnology Information. [Link]
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Spill Control/Emergency Response. EHSO Manual 2025-2026. [Link]
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]
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Laboratory Liquid Waste Disposal Flow Chart. Kyoto University. [Link]
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Working with Particularly Hazardous Chemicals. Florida State University Environmental Health and Safety. [Link]
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OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Triumvirate Environmental. [Link]
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DICHLORODIFLUOROMETHANE. Occupational Safety and Health Administration. [Link]
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1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]
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Personal protective equipment for handling 4-(Difluoromethoxy)-1,2-difluorobenzene
Essential Safety and Handling Guide for 4-(Difluoromethoxy)-1,2-difluorobenzene
Hazard Profile: An Extrapolated Assessment
Given the molecular structure of 4-(Difluoromethoxy)-1,2-difluorobenzene, which combines a difluorinated benzene ring with a difluoromethoxy group, a conservative approach to safety is warranted. The hazard profile is constructed by considering the known risks of its constituent moieties.
The 1,2-difluorobenzene component suggests that the compound may be a flammable liquid and an irritant.[1][2][3][4] Inhalation of vapors could lead to dizziness or even central nervous system depression.[1][4]
The presence of the difluoromethoxy group, as seen in related compounds like 4-(difluoromethoxy)benzene-1,2-diamine, indicates potential for the compound to be harmful if swallowed, in contact with skin, or inhaled.[5][6][7] It may also cause skin and eye irritation.[5][8]
Key Anticipated Hazards:
-
Flammability: Likely a flammable liquid. Keep away from heat, sparks, and open flames.
-
Acute Toxicity: Potentially harmful if ingested, inhaled, or absorbed through the skin.
-
Irritation: Expected to be a skin, eye, and respiratory tract irritant.
-
Environmental Hazards: Fluorinated organic compounds can be persistent in the environment.[9][10]
Personal Protective Equipment (PPE): A Multi-layered Defense
A thorough risk assessment should precede any handling of this compound. The following PPE is recommended as a baseline for laboratory operations.
.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Storage and Transport | Safety glasses with side shields | Nitrile or neoprene gloves | Lab coat | Not generally required |
| Weighing and Transfer (small quantities) | Chemical splash goggles | Nitrile or neoprene gloves | Lab coat | Recommended if not in a fume hood |
| Reaction Setup and Workup | Chemical splash goggles and face shield | Thicker chemical-resistant gloves (e.g., neoprene over nitrile) | Chemical-resistant apron over a lab coat | Required; work in a certified chemical fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant suit or coveralls | Air-purifying respirator with organic vapor cartridges |
Rationale for PPE Selection:
-
Eye and Face Protection: Given the potential for eye irritation, chemical splash goggles are essential.[11] A face shield provides an additional layer of protection against splashes during large-volume transfers or reactions.[11]
-
Hand Protection: Nitrile gloves offer good protection against a range of solvents and chemicals for incidental contact.[1][5] For prolonged contact or immersion, more robust gloves like neoprene are recommended.[5] Always inspect gloves for tears or degradation before use.
-
Body Protection: A standard lab coat is the minimum requirement.[1] For procedures with a higher risk of splashes, a chemical-resistant apron provides additional protection.
-
Respiratory Protection: Due to the potential for harmful vapors, all work with open containers of 4-(Difluoromethoxy)-1,2-difluorobenzene should be conducted in a well-ventilated area, preferably a certified chemical fume hood.[1]
Safe Handling and Storage: Procedural Excellence
Engineering Controls:
-
Ventilation: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[1]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1][12]
Procedural Guidelines:
-
Minimize Quantities: Only work with the smallest amount of the chemical necessary for the experiment.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.
-
Grounding: If transferring large quantities of this likely flammable liquid, ensure containers are properly grounded to prevent static discharge.
-
Incompatible Materials: Keep away from strong oxidizing agents.[1]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area designated for flammable liquids.[1]
-
Protect from direct sunlight and heat sources.[13]
-
Consider storing in fluorinated high-density polyethylene (HDPE) or glass containers.[8]
Disposal Plan: Environmental Responsibility
The disposal of halogenated and fluorinated organic compounds is subject to stringent regulations.
Waste Segregation and Collection:
-
Dedicated Waste Container: Collect all waste containing 4-(Difluoromethoxy)-1,2-difluorobenzene in a clearly labeled, sealed, and chemically compatible container.
-
Halogenated Waste Stream: This waste should be classified as halogenated organic waste. Do not mix with non-halogenated waste streams.[2] Fluorinated organic waste can be combined with chlorinated waste in small quantities, but it is best practice to keep it separate if generated in larger amounts.[2]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., Flammable, Toxic).
Disposal Method:
-
The primary recommended method for the disposal of fluorinated organic compounds is high-temperature incineration by a licensed hazardous waste management facility.[4][9] These facilities must have specialized scrubbers to handle the hydrogen fluoride that can be generated during combustion.[4]
-
Landfilling in a designated hazardous waste landfill may be an option, but this does not destroy the "forever chemicals" and can lead to environmental contamination.[9][14]
-
Never dispose of this chemical down the drain or in regular trash.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to minimize exposure and environmental contamination.
Workflow for a Minor Chemical Spill (within a fume hood):
Caption: Workflow for handling a minor spill of a halogenated aromatic compound.
For a major spill or any spill outside of a fume hood:
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your supervisor and your institution's environmental health and safety office.
-
Isolate: Close the doors to the affected area to contain the vapors.
-
Do Not Attempt to Clean Up: Await the arrival of trained emergency response personnel.
By adhering to these rigorous safety protocols, researchers can mitigate the risks associated with handling 4-(Difluoromethoxy)-1,2-difluorobenzene and ensure a safe and compliant laboratory environment.
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Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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Haz-Map. (n.d.). 1,2-Difluorobenzene - Hazardous Agents. Retrieved from [Link]
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Multichem Exports. (n.d.). 1,2-DIFLUOROBENZENE. Retrieved from [Link]
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Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]
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MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Retrieved from [Link]
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Cole-Parmer. (2005, September 13). Material Safety Data Sheet - 1,2-Difluorobenzene, 98%. Retrieved from [Link]
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Eurofins USA. (2025, October 13). Finding an End to Forever Chemicals. Retrieved from [Link]
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Tennessee Tech University. (2014, April 1). PERSONAL PROTECTIVE EQUIPMENT STANDARD OPERATING PROCEDURE (SOP). Retrieved from [Link]
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University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]
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Blog. (2025, June 18). How to store fluorinated pharmaceutical intermediates properly? Retrieved from [Link]
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University College London. (2021, May 11). Working safely with solvents. Retrieved from [Link]
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Chemical Emergency Procedures. (n.d.). Retrieved from [Link]
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CHS Pipelines and Terminals. (n.d.). EMERGENCY PROCEDURES MANUAL AND OIL SPILL RESPONSE PLAN. Retrieved from [Link]
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ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]
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PubMed. (2023, February 25). Initiating Fluorine Chemistry in Polycyclic Aromatic Hydrocarbon-Derived Carbon for New Cluster-Mode Na Storage with Superhigh Capacity. Retrieved from [Link]
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PMC. (n.d.). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. Retrieved from [Link]
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Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
